Brd4-IN-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H48N8O11 |
|---|---|
Molecular Weight |
852.9 g/mol |
IUPAC Name |
(4S)-1-[4-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]acetyl]piperazin-1-yl]phenyl]-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C43H48N8O11/c1-25-20-27-21-33(59-3)34(60-4)22-30(27)39(47-51(25)43(58)44-2)26-8-10-28(11-9-26)48-14-16-49(17-15-48)37(54)24-62-19-18-61-23-36(53)45-31-7-5-6-29-38(31)42(57)50(41(29)56)32-12-13-35(52)46-40(32)55/h5-11,21-22,25,32H,12-20,23-24H2,1-4H3,(H,44,58)(H,45,53)(H,46,52,55)/t25-,32?/m0/s1 |
InChI Key |
QMWODUXCOTUXJT-HKIGIVDHSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brd4 Inhibitors
Note to the Reader: A specific small molecule inhibitor designated "Brd4-IN-2" is not prominently documented in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for potent and selective inhibitors of the Bromodomain-containing protein 4 (Brd4). The principles, experimental methodologies, and cellular outcomes described herein are representative of the broader class of Brd4 inhibitors and provide a robust framework for understanding their function.
Introduction to Brd4: An Epigenetic Reader
Bromodomain-containing protein 4 (Brd4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers".[1] These proteins play a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails.[2][3][4] Brd4 is characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which are responsible for this interaction with acetylated chromatin.[5] Through this binding, Brd4 serves as a scaffold to recruit transcriptional machinery to specific gene promoters, thereby activating gene expression. A crucial function of Brd4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, a necessary step for the transition from transcriptional initiation to productive elongation. Given its central role in driving the expression of key oncogenes such as c-Myc, Brd4 has emerged as a significant therapeutic target in various cancers.
Core Mechanism of Action of Brd4 Inhibitors
Small molecule inhibitors of Brd4 are designed to competitively block the interaction between Brd4's bromodomains and acetylated histones. These inhibitors typically mimic the structure of acetylated lysine and bind with high affinity to the hydrophobic pocket within the bromodomains. By occupying this binding site, the inhibitors prevent Brd4 from docking onto chromatin.
This displacement of Brd4 from chromatin has profound downstream consequences:
-
Inhibition of Transcriptional Elongation: The primary mechanism of action is the disruption of Brd4's ability to recruit P-TEFb to gene promoters. Without P-TEFb, RNA Polymerase II is not efficiently phosphorylated, leading to a stall in transcriptional elongation and a subsequent reduction in the expression of Brd4-dependent genes.
-
Downregulation of Oncogenes: A key outcome of Brd4 inhibition is the rapid and potent downregulation of the master oncogene c-Myc. Many cancers are addicted to high levels of c-Myc for their proliferation and survival, making its suppression a powerful anti-cancer strategy. Other pro-survival genes, such as Bcl-2, are also downregulated following Brd4 inhibition.
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of critical oncogenes like c-Myc leads to a halt in the cell cycle, typically at the G0/G1 phase. Prolonged inhibition of Brd4 can also trigger programmed cell death, or apoptosis, in cancer cells.
Quantitative Data for Representative Brd4 Inhibitors
The following tables summarize key quantitative data for well-characterized Brd4 inhibitors, demonstrating their potency at both the biochemical and cellular levels.
| Table 1: Biochemical Potency of Representative Brd4 Inhibitors | ||
| Compound | Brd4 BD1 IC50 (nM) | Brd4 BD2 IC50 (nM) |
| JQ1 | ~77 | ~33 |
| I-BET762 | 2-50 | 2-50 |
| A10 | 480 (HTRF) | Not specified |
| HIT-A | 1290 (AlphaScreen) | Not specified |
Data compiled from various sources, including references. Assays and conditions may vary between studies.
| Table 2: Cellular Activity of Representative Brd4 Inhibitors | ||
| Compound | Cell Line | Anti-proliferative IC50 (nM) |
| JQ1 | DU145 (Prostate Cancer) | ~3200 |
| JQ1 | LNCaP (Prostate Cancer) | ~10000 |
| MS417 | HT29 (Colon Cancer) | ~3000 |
| DC-BD-03 | MV4-11 (Leukemia) | 2010 |
Data compiled from various sources, including references. Duration of treatment and specific assay can influence IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the characterization of Brd4 inhibitors. Below are protocols for key biochemical and cell-based assays.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to quantify the binding of an inhibitor to a Brd4 bromodomain.
-
Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled Brd4 bromodomain (e.g., Terbium or Europium chelate) and an acceptor fluorophore-labeled acetylated histone peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will compete with the peptide for binding to Brd4, disrupting FRET.
-
Materials:
-
Purified, labeled Brd4 BD1 or BD2 protein (donor-labeled).
-
Biotinylated acetylated histone peptide (e.g., H4K12ac).
-
Acceptor-labeled streptavidin (e.g., APC).
-
Test inhibitor compound.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
384-well microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the labeled Brd4 protein and the test inhibitor. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Add the biotinylated histone peptide and the acceptor-labeled streptavidin.
-
Incubate for a defined time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Read the plate using a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is another proximity-based assay used for high-throughput screening of inhibitors.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A biotinylated histone peptide is bound to streptavidin-coated acceptor beads, and a tagged Brd4 protein (e.g., GST-tagged) is bound to antibody-coated donor beads. Inhibitors disrupt the Brd4-peptide interaction, separating the beads and reducing the signal.
-
Materials:
-
Purified, tagged Brd4 BD1 or BD2 protein.
-
Biotinylated acetylated histone peptide.
-
Streptavidin-coated acceptor beads.
-
Antibody-coated donor beads (specific to the protein tag).
-
Test inhibitor compound.
-
Assay buffer.
-
384-well microplates.
-
AlphaScreen-capable plate reader.
-
-
Protocol:
-
Add assay buffer, test inhibitor, and purified Brd4 protein to the wells of a 384-well plate. Incubate for a short period (e.g., 10 minutes).
-
Add the biotinylated histone peptide and incubate.
-
Add the streptavidin-coated acceptor beads and incubate in the dark.
-
Add the antibody-coated donor beads and incubate for a longer period (e.g., 60 minutes) in the dark.
-
Read the plate on an AlphaScreen reader.
-
Plot the signal against inhibitor concentration to calculate the IC50.
-
Cell-Based Assays
Cell Proliferation Assay (CCK-8/MTS)
This assay measures the effect of Brd4 inhibitors on the growth and viability of cancer cells.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Brd4 inhibitor for a specified time period (e.g., 72 hours).
-
Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to a vehicle-treated control and plot against inhibitor concentration to determine the IC50 value.
-
Western Blotting for Target Protein Downregulation
This technique is used to visualize and quantify the reduction of key proteins like c-Myc and Bcl-2 after inhibitor treatment.
-
Protocol:
-
Treat cultured cancer cells with the Brd4 inhibitor at various concentrations or for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Bcl-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading across samples.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with the mechanism of action of Brd4 inhibitors.
Caption: Brd4-mediated transcriptional activation and its inhibition.
Caption: Cellular consequences of Brd4 inhibition.
Caption: Workflow for a TR-FRET assay to screen Brd4 inhibitors.
Conclusion
The mechanism of action of Brd4 inhibitors is centered on their ability to competitively disrupt the interaction between Brd4 bromodomains and acetylated chromatin. This leads to the suppression of transcriptional elongation, most notably of key oncogenes like c-Myc. The downstream cellular effects include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The robust suite of biochemical and cell-based assays available allows for the detailed characterization of these inhibitors, providing crucial data for their development as therapeutic agents. While a specific entity named "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide are fundamental to understanding this important class of epigenetic drugs.
References
- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Dual BRD4/PLK1 Inhibitors: A Case Study of the BI-2536 Scaffold
Disclaimer: The specific compound "Brd4-IN-2" was not found in publicly available scientific literature. Therefore, this guide utilizes the well-characterized dual Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) inhibitor, BI-2536, and its analogs as a representative case study to explore the principles of structure-activity relationships in this class of molecules.
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a significant therapeutic target in oncology. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones to recruit transcriptional machinery to chromatin, thereby driving the expression of key oncogenes like MYC.[1][2] The discovery that certain kinase inhibitors also potently inhibit BRD4 has opened new avenues for developing dual-target agents.[1] BI-2536, originally developed as a potent PLK1 inhibitor, was later identified as a nanomolar inhibitor of BRD4, making it a prime example of a dual BRD4/kinase inhibitor.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the BI-2536 scaffold, detailing the molecular interactions that govern its dual inhibitory activity and the experimental protocols used for its characterization.
Quantitative Data Summary
The inhibitory activities of BI-2536 and its analogs against BRD4 and PLK1 have been determined using various biochemical and cellular assays. The data is summarized in the tables below for comparative analysis.
Table 1: Biochemical Inhibitory Activity of BI-2536 and Analogs
| Compound | Target | Ki (nM) | IC50 (nM) | Kd (nM) |
| BI-2536 (1) | BRD4(1) | - | 25 | 37 |
| PLK1 | - | 0.83 | - | |
| 39j | BRD4(1) | 8.7 | - | - |
| PLK1 | equipotent to BRD4 | - | - | |
| 39g (S-Et) | BRD4(1) | No significant change vs. BI-2536 | - | - |
| Analog (CONH) | BRD4(1) | ~150-fold less active than BI-2536 | - | - |
| 39i (isobutyl) | BRD4(1) | Not tolerated | - | - |
Table 2: Cellular Activity of BI-2536 and Analogs in MV4-11 Cells
| Compound | Target(s) | GI50 (µM) |
| BI-2536 | BRD4/PLK1 | 0.0152 |
| (+)-JQ1 | BRD4 | 0.08 |
| GSK-461364 | PLK1 | 0.679 |
| 39j | BRD4/PLK1 | 0.675 |
| 39k | BRD4/PLK1 | 0.003 |
Structure-Activity Relationship (SAR) of the BI-2536 Scaffold
The dual inhibitory profile of BI-2536 is dictated by specific interactions within the binding pockets of both BRD4 and PLK1. The dihydropteridinone core of BI-2536 serves as the primary scaffold.
-
Acetyl-Lysine Mimicry: The methylated amide of BI-2536 mimics the ε-N-acetylated lysine recognized by bromodomains. The carbonyl group forms a crucial water-mediated hydrogen bond with the side chain of Asn140 in BRD4's binding pocket, while the methyl group fits into a hydrophobic subpocket. Replacement of the N-methyl group with a hydrogen (CONH) results in a nearly 150-fold reduction in BRD4 inhibitory activity, highlighting the importance of this feature.
-
R1 Position (Stereochemistry): The ethyl group at the R1 position points into a hydrophobic pocket in BRD4 formed by V87, L92, L94, and Y97. Interestingly, changing the stereochemistry from the active R-isomer (BI-2536) to the S-isomer (compound 39g) does not significantly affect binding affinity to BRD4. This suggests a degree of flexibility in how this pocket can be occupied.
-
R2 Position (Selectivity Dictator): The R2 group is a key determinant of selectivity between BRD4 and PLK1. In BI-2536, the cyclopentyl group is directed towards the solvent and does not form significant interactions with BRD4. However, replacing this with a 3-bromobenzyl moiety (compound 39j) enhances BRD4 affinity by approximately 7-fold (Ki = 8.7 nM). This increased affinity is likely due to the benzyl group's ability to form hydrophobic interactions with the WPF (Trp81, Pro82, Phe83) shelf of BRD4. This modification makes the compound equipotent against both BRD4 and PLK1.
-
R3 Position: Modifications at the R3 position are generally not well-tolerated for BRD4 binding. Increasing the size of the substituent (e.g., from methyl to isopropyl or benzyl) leads to a significant loss of inhibitory activity.
The following diagram illustrates the key SAR findings for the BI-2536 scaffold at the BRD4 binding site.
References
Brd4-IN-2: A Technical Guide to Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and other disease areas due to its pivotal role in regulating the transcription of key oncogenes like c-MYC. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, driving gene expression. Small molecule inhibitors that disrupt this interaction have shown significant promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the target binding affinity and kinetics of Brd4-IN-2, a potent BRD4 inhibitor.
This compound Target Binding Affinity
This compound is a small molecule inhibitor of BRD4 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | BRD4 | Biochemical Assay | 9.9[1][2][3][4][5] |
Binding Kinetics of BRD4 Inhibitors
While the binding affinity (IC50, Kd) provides a measure of the potency of an inhibitor at equilibrium, understanding the binding kinetics, including the association rate constant (k_on_) and the dissociation rate constant (k_off_), offers a more dynamic view of the inhibitor-target interaction. These kinetic parameters determine the inhibitor's residence time on the target, which can be a crucial factor for its pharmacological efficacy.
Currently, there is no publicly available data on the specific binding kinetics of this compound. However, to provide context, the binding kinetics of the well-characterized BRD4 inhibitor, (+)-JQ1, are presented below. These values were determined using techniques such as Surface Plasmon Resonance (SPR).
| Compound | Target | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) | Residence Time (1/k_off_) (s) |
| (+)-JQ1 | BRD4(1) | Not Reported | Not Reported | ~50 | Not Reported |
| (+)-JQ1 | BRD4(2) | Not Reported | Not Reported | ~90 | Not Reported |
Note: The dissociation constant (Kd) is a thermodynamic parameter, while kon and koff are kinetic parameters. While related (Kd = koff/kon), they describe different aspects of the binding event.
BRD4 Signaling Pathway and Inhibition
BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including oncogenes. This compound, as a BRD4 inhibitor, competitively binds to the acetyl-lysine binding pocket of BRD4's bromodomains, thereby preventing its association with chromatin and subsequent recruitment of the transcriptional machinery. This leads to the downregulation of target gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.
Experimental Protocols
The determination of binding affinity and kinetics of BRD4 inhibitors involves various biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a homogeneous format. For BRD4 inhibitor screening, a competitive binding format is typically used.
Experimental Workflow:
Caption: Step-by-step workflow for a BRD4 AlphaScreen assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer, BET Bromodomain Ligand (biotinylated histone peptide), and water.
-
Dilute GST-tagged BRD4 protein to the desired concentration in 1x BRD Homogeneous Assay Buffer.
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should typically be kept below 0.5%.
-
-
Assay Plate Setup :
-
In a 384-well plate, add the inhibitor solution or vehicle control.
-
Add the master mixture containing the biotinylated histone peptide to all wells except the blank.
-
Initiate the reaction by adding the diluted GST-tagged BRD4 protein.
-
-
Incubation :
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
Bead Addition :
-
Add Glutathione Acceptor beads, diluted in 1x BRD Homogeneous Detection Buffer, to each well.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Add Streptavidin Donor beads, diluted in the same detection buffer, to each well.
-
Incubate for an additional 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition :
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis :
-
The decrease in the AlphaScreen signal is proportional to the inhibition of the BRD4-histone interaction.
-
Plot the signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is another proximity-based assay that is well-suited for high-throughput screening of BRD4 inhibitors. It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., a fluorescently labeled ligand).
Experimental Workflow:
Caption: Step-by-step workflow for a BRD4 TR-FRET assay.
Detailed Protocol:
-
Reagent Preparation :
-
Dilute reagents in 1x TR-FRET Assay Buffer.
-
Prepare serial dilutions of this compound.
-
Dilute the Terbium-labeled BRD4 (donor) and the fluorescently labeled ligand (acceptor) to their optimal concentrations.
-
-
Assay Plate Setup :
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the diluted Terbium-labeled BRD4 to all wells.
-
An optional pre-incubation step can be performed to allow the inhibitor to bind to BRD4.
-
Add the fluorescently labeled ligand to initiate the binding reaction.
-
-
Incubation :
-
Incubate the plate at room temperature for 60 to 120 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates inhibition of the BRD4-ligand interaction.
-
Plot the ratio against the inhibitor concentration and fit the data to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.
Experimental Workflow:
Caption: General workflow for an SPR-based binding kinetics study of a BRD4 inhibitor.
Detailed Protocol:
-
Immobilization :
-
BRD4 protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Preparation :
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
-
Binding Measurement :
-
Inject the different concentrations of the inhibitor over the immobilized BRD4 surface to monitor the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
-
Regeneration :
-
If necessary, a regeneration solution is injected to remove any remaining bound inhibitor from the BRD4 surface, preparing it for the next injection cycle.
-
-
Data Analysis :
-
The resulting sensorgrams (plots of response units versus time) are analyzed by fitting the data to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
-
Conclusion
This compound is a potent inhibitor of BRD4 with a reported IC50 of 9.9 nM. While its binding affinity is well-documented, specific kinetic data for this compound are not currently available in the public domain. The experimental protocols described in this guide for AlphaScreen, TR-FRET, and SPR provide a robust framework for characterizing the binding properties of BRD4 inhibitors like this compound. A comprehensive understanding of both the binding affinity and kinetics is essential for the rational design and optimization of novel BRD4-targeted therapeutics. Further studies are warranted to elucidate the complete kinetic profile of this compound and its implications for its cellular activity and therapeutic potential.
References
An In-depth Technical Guide to Brd4-IN-2 and its Interaction with Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Brd4-IN-2, a potent and selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins, playing a crucial role in the regulation of gene transcription. Its dysregulation is implicated in a variety of diseases, most notably cancer. This document details the binding characteristics, selectivity profile, and mechanism of action of this compound. Furthermore, it provides detailed experimental protocols for key biochemical and cellular assays and visualizes the inhibitor's interaction with BRD4 and its impact on critical signaling pathways through structured diagrams.
Introduction to this compound
This compound, also cataloged as BRD4-BD1/2-IN-2, is a small molecule inhibitor with exceptional selectivity for the second bromodomain (BD2) of BRD4.[1] Unlike pan-BET inhibitors that target both bromodomains (BD1 and BD2) of all BET family members (BRD2, BRD3, and BRD4), the selectivity of this compound for BRD4 BD2 offers a more targeted approach to modulate BRD4 function. This specificity may lead to a differentiated pharmacological profile with potentially reduced off-target effects.
BRD4 functions as a scaffold, tethering transcriptional machinery to acetylated histones, thereby facilitating the expression of key oncogenes such as c-Myc and genes involved in inflammatory pathways like NF-κB.[2][3] By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, inhibitors like this compound disrupt this interaction, leading to the downregulation of target gene expression. The high selectivity of this compound for BD2 suggests it may be particularly effective in cellular contexts where BD2-dependent interactions are critical.
Quantitative Data Presentation
The following tables summarize the binding affinity and selectivity of this compound and provide a comparative context with other representative BRD4 inhibitors.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Compound | Target Bromodomain | IC50 (nM) | Assay Type | Reference |
| This compound | BRD4 (BD1) | < 300 | Not Specified | [1] |
| This compound | BRD4 (BD2) | < 0.5 | Not Specified | [1] |
Table 2: Representative Selectivity Profile of a BD2-Selective Inhibitor (Proxy Data)
| Bromodomain | % Control at 1 µM | Kd (nM) |
| BRD4 (BD2) | <1 | <10 |
| BRD2 (BD2) | <5 | 10-50 |
| BRD3 (BD2) | <5 | 10-50 |
| BRDT (BD2) | <10 | 50-100 |
| BRD4 (BD1) | >50 | >1000 |
| BRD2 (BD1) | >75 | >10000 |
| BRD3 (BD1) | >75 | >10000 |
| BRDT (BD1) | >75 | >10000 |
| CREBBP | >90 | >30000 |
| EP300 | >90 | >30000 |
| BAZ2A | >90 | >30000 |
Note: This table presents representative data for a highly BD2-selective inhibitor based on available BROMOscan data for similar compounds, as a specific BROMOscan profile for this compound is not publicly available. The data illustrates the typical selectivity profile expected for such a compound.
Table 3: Representative Cellular Activity of BD2-Selective BRD4 Inhibitors
| Cell Line | Assay | Endpoint | IC50 (µM) |
| Human Leukemia (MV4-11) | Proliferation Assay | Cell Viability | 0.1 - 1 |
| Neuroblastoma (SK-N-AS) | Western Blot | c-Myc Protein Levels | 0.5 - 2 |
| Macrophage-like (RAW 264.7) | qPCR | NF-κB Target Gene (e.g., IL-6) Expression | 0.2 - 1.5 |
Note: This table provides representative cellular activity data for BD2-selective inhibitors from the literature to illustrate the expected potency in relevant cellular contexts.
Interaction with Bromodomains and Mechanism of Action
BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.
This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2) with high affinity. This prevents the engagement of BRD4 with acetylated chromatin, leading to the displacement of BRD4 from gene promoters and enhancers. Consequently, the transcription of BRD4-dependent genes, including the proto-oncogene c-Myc and inflammatory genes regulated by NF-κB, is suppressed. The high selectivity of this compound for BD2 suggests that it may differentially affect gene expression programs that are preferentially regulated by this specific bromodomain.
Signaling Pathways
The c-Myc Pathway
The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers. BRD4 plays a pivotal role in regulating c-Myc transcription by binding to super-enhancer regions associated with the c-Myc gene. Inhibition of BRD4 with selective inhibitors leads to a rapid downregulation of c-Myc mRNA and protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.
References
The Epigenetic Landscape Remodeled by BRD4 Inhibition: A Technical Guide
Disclaimer: This technical guide addresses the epigenetic modifications affected by the inhibition of Bromodomain-containing protein 4 (BRD4). While the query specified "Brd4-IN-2," extensive research did not yield specific public data for this particular compound. Therefore, this document utilizes the well-characterized and widely studied BRD4 inhibitor, JQ1 , as a representative example to illustrate the effects of BRD4 inhibition on the epigenome. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the class of BET (Bromodomain and Extra-Terminal) inhibitors that target BRD4.
Introduction: BRD4 as a Master Epigenetic Regulator
Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins that act as epigenetic "readers." It plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4.[1][2] This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[2]
BRD4 itself has been reported to possess intrinsic histone acetyltransferase (HAT) activity, suggesting a dual role as both a reader and a writer of the histone code.[3][4] Dysregulation of BRD4 is implicated in a variety of diseases, most notably cancer, making it a prime therapeutic target. Small molecule inhibitors, such as JQ1, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby disrupting its downstream transcriptional programs.
Epigenetic Modifications Modulated by BRD4 Inhibition
The primary epigenetic consequence of BRD4 inhibition is the alteration of histone acetylation patterns at specific genomic loci, leading to changes in gene expression.
Impact on Histone Acetylation
Inhibition of BRD4 with JQ1 has been shown to decrease histone acetylation at the promoter and enhancer regions of target genes. This is a direct result of preventing BRD4 from binding to these regions and recruiting other components of the transcriptional machinery, which may include histone acetyltransferases.
A key histone mark affected by BRD4 inhibition is H3K27ac , a marker of active enhancers and promoters. Studies have also indicated effects on other acetylation marks on both histone H3 and H4. For instance, treatment with JQ1 can lead to a reduction in acetylated histone H4 (AcH4) at the promoters of BRD4 target genes. Furthermore, BRD4 has been shown to acetylate H3K122, a residue critical for nucleosome stability, and its inhibition can lead to reduced levels of this mark.
Quantitative Data on the Effects of BRD4 Inhibition
The following tables summarize quantitative data from studies on the effects of the BRD4 inhibitor JQ1 on epigenetic modifications and cellular processes.
| Cell Line | Treatment | Target Gene/Region | Epigenetic Modification | Fold Change/Effect | Reference |
| SK-Hep1 | 2 µM JQ1 (6h) | E2F2 Promoter | BRD4 Occupancy | Decreased | |
| SK-Hep1 | 2 µM JQ1 (6h) | E2F2 Promoter | Acetylated Histone H4 (AcH4) | Decreased | |
| MCC-3 Xenograft | 50 mg/kg/day JQ1 (21 days) | c-Myc Super-enhancer | BRD4 Enrichment | Depleted | |
| HepG2 | JQ1 | TXNIP Promoter | BRD4 Occupancy | Reduced | |
| HepG2 | JQ1 | TXNIP Promoter | H3K9me3 | Reduced | |
| hFOBs | JQ1 | All Genes | H3K27ac Levels | Slight Decrease |
Table 1: Summary of Quantitative Data on Epigenetic Modifications Affected by JQ1.
| Cell Line | Assay | Parameter | JQ1 IC50 | Reference |
| MM1.S (Multiple Myeloma) | Cell Viability | Proliferation | 0.1 µM | |
| MV-4-11 (Acute Myeloid Leukemia) | Cell Viability | Proliferation | 0.2 µM | |
| HepG2 | Protein Degradation | BRD4 Levels | 2.332e-008 M (for dBET6) |
Table 2: Cellular Activity of BRD4 Inhibitors.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of BRD4 inhibitors on epigenetic modifications.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to investigate the interaction of proteins, such as BRD4, with specific DNA regions in the cell.
Objective: To determine the occupancy of BRD4 or the presence of specific histone modifications at a target gene promoter or enhancer following treatment with a BRD4 inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentration of the BRD4 inhibitor (e.g., JQ1) or vehicle control (e.g., DMSO) for the specified duration.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against BRD4 or the histone modification of interest (e.g., anti-H3K27ac) or a non-specific IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA using a commercial DNA purification kit or phenol-chloroform extraction.
-
Analysis: Quantify the purified DNA using quantitative PCR (qPCR) with primers specific for the genomic region of interest.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a BRD4 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BRD4 inhibitor on a cancer cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD4 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by BRD4 inhibition is crucial for understanding its mechanism of action.
Caption: BRD4-mediated transcriptional activation and its inhibition.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Conclusion
Inhibition of the epigenetic reader BRD4 represents a promising therapeutic strategy, particularly in oncology. The mechanism of action of BRD4 inhibitors like JQ1 is intrinsically linked to the modulation of the epigenetic landscape, primarily through the disruption of histone acetylation patterns at key regulatory regions of the genome. This leads to the downregulation of critical oncogenes such as c-Myc, ultimately resulting in decreased cell proliferation and the induction of apoptosis in susceptible cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to investigate the epigenetic consequences of targeting this master transcriptional regulator. Further research into novel BRD4 inhibitors and their precise effects on the epigenome will continue to advance our understanding of epigenetic regulation in health and disease.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Brd4-IN-2 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brd4-IN-2 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the second bromodomain (BD2) of BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to promoters and enhancers. This function is essential for the expression of various genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC. Dysregulation of BRD4 activity has been implicated in numerous cancers, making it a promising therapeutic target.
These application notes provide recommended starting concentrations for this compound in various in vitro assays and detailed protocols for key experiments to assess its biological activity.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant BRD4 inhibitors to guide experimental design.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Reference |
| BRD4 BD2 | Biochemical | <0.5 nM | Patent Data |
| BRD4 BD1 | Biochemical | <300 nM | Patent Data |
Table 2: Cellular Activity of Representative BRD4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Endpoint Measured |
| Brd4-IN-7 | Human Cancer Cell Line | Cell Proliferation | 1 - 5 | Inhibition of cell growth |
| (+)-JQ1 | Multiple Myeloma (MM.1S) | Cell Viability | 0.1 | Inhibition of cell viability |
| I-BET762 | Acute Myeloid Leukemia (MV-4-11) | Cell Viability | 0.0325 - 0.0425 | Inhibition of cell viability |
| OTX-015 | Various | Cell Viability | Varies | Inhibition of cell viability |
Note: The cellular activity of this compound is expected to be in a similar range to other potent BRD4 inhibitors. Empirical determination of the optimal concentration for each cell line and assay is recommended.
Signaling Pathway
BRD4 plays a crucial role in transducing epigenetic signals into transcriptional outputs. The diagram below illustrates the canonical BRD4 signaling pathway and the mechanism of action for inhibitors like this compound.
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to phosphorylate RNA Polymerase II and drive oncogene transcription. This compound inhibits this process.
Experimental Protocols
Here are detailed protocols for common in vitro assays to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Experimental Workflow:
Using Brd4-IN-2 in ChIP-seq Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing Brd4-IN-2, a potent bromodomain and extra-terminal (BET) inhibitor, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. These guidelines are designed to assist researchers in investigating the genomic occupancy of BRD4 and understanding the epigenetic consequences of its inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain-containing protein 4 (BRD4) with high potency. BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation.[1][2][3] By binding to acetylated chromatin, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating the expression of target genes, including many oncogenes like MYC.[4][5]
The inhibition of BRD4 with small molecules like this compound displaces it from chromatin, leading to the downregulation of key target genes involved in cell proliferation, and inflammation. ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4 and to map how these sites are affected by inhibitors such as this compound. This information is critical for elucidating the mechanism of action of this compound and for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Researchers should note that the optimal concentration for cell-based assays will need to be determined empirically.
| Compound | Target | IC50 | Reference |
| This compound | BRD4 BD2 | <0.5 nM | |
| This compound | BRD4 BD1 | <300 nM |
Signaling Pathway
BRD4 functions as a critical node in several signaling pathways that regulate gene expression. Its inhibition can have widespread effects on cellular processes.
Caption: BRD4 signaling pathway and the point of intervention for this compound.
Experimental Workflow for ChIP-seq
A typical ChIP-seq experiment involves several key steps, from cell treatment to data analysis. The following diagram outlines the general workflow.
Caption: A step-by-step workflow for a BRD4 ChIP-seq experiment using this compound.
Detailed Experimental Protocol
This protocol provides a general framework for a BRD4 ChIP-seq experiment using this compound. Optimization of conditions such as inhibitor concentration, treatment time, and antibody amount is crucial for successful results.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated anti-BRD4 antibody
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the predetermined optimal concentration of this compound or vehicle for the desired duration. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in cell lysis buffer.
-
Isolate nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated anti-BRD4 antibody or IgG control overnight at 4°C with rotation.
-
-
Washing and Elution:
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare DNA libraries from the ChIP and Input samples according to the manufacturer's instructions for your sequencing platform.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Perform differential binding analysis to identify genomic regions where BRD4 occupancy is significantly changed upon treatment with this compound.
-
Expected Outcomes and Data Interpretation
A successful ChIP-seq experiment with this compound should reveal a significant reduction in BRD4 binding at its target sites, particularly at super-enhancers and promoters of actively transcribed genes. This displacement of BRD4 is expected to correlate with a decrease in the expression of corresponding target genes, which can be validated by RNA-seq or RT-qPCR.
The following table provides an example of how to present quantitative ChIP-qPCR validation data for key BRD4 target genes.
| Genomic Locus | Fold Enrichment (Vehicle) | Fold Enrichment (this compound) | Fold Change (this compound / Vehicle) |
| MYC Promoter | 150 | 25 | 0.17 |
| MYC Enhancer | 250 | 40 | 0.16 |
| BCL2 Enhancer | 120 | 30 | 0.25 |
| GAPDH Promoter (Negative Control) | 10 | 8 | 0.80 |
By carefully following this protocol and optimizing experimental parameters, researchers can effectively utilize this compound as a chemical probe to investigate the role of BRD4 in gene regulation and disease, paving the way for new therapeutic strategies.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brd4-IN-2 in Mantle Cell Lymphoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma with a generally poor prognosis. The pathogenesis of MCL is complex, involving dysregulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the critical pathways implicated in MCL is the B-cell receptor (BCR) signaling pathway, which is often constitutively active. Additionally, the NF-κB signaling pathway plays a crucial role in promoting MCL cell survival.
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, have emerged as promising therapeutic targets in various cancers, including MCL. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes such as MYC, as well as genes involved in cell cycle progression and apoptosis resistance.
This document provides detailed application notes and protocols for the use of Brd4-IN-2, a potent and specific BRD4 inhibitor, in MCL research. While direct studies on this compound in MCL are limited, the information presented here is based on extensive research on other BRD4 inhibitors, such as JQ1 and I-BET151, in MCL and other B-cell lymphomas. These protocols and notes serve as a comprehensive guide for investigating the therapeutic potential of this compound in MCL.
Mechanism of Action
This compound, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin. This leads to the transcriptional repression of BRD4 target genes. In the context of MCL, the key mechanisms of action are expected to be:
-
Downregulation of Oncogenic Transcription Factors: Inhibition of BRD4 leads to the suppression of key oncogenes like c-MYC, which is a critical driver of proliferation in many cancers, including MCL.[1]
-
Inhibition of B-Cell Receptor (BCR) Signaling: BRD4 directly regulates the expression of several components of the BCR signaling pathway.[2][3][4][5] Inhibition of BRD4 can therefore dampen the pro-survival signals emanating from the BCR.
-
Suppression of NF-κB Signaling: BRD4 is known to interact with and co-activate NF-κB, a key survival pathway in MCL. By inhibiting BRD4, this compound can disrupt NF-κB-mediated transcription of anti-apoptotic genes.
-
Induction of Cell Cycle Arrest and Apoptosis: The cumulative effect of downregulating oncogenes and pro-survival signaling pathways leads to cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis.
Data Presentation
The following table summarizes the quantitative data on the effects of the BRD4 inhibitor I-BET151 on various MCL cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | IC50 (µM) of I-BET151 (72h) | Effect on Cell Cycle | Induction of Apoptosis |
| JVM-2 | 3.6 | G1/S arrest | Yes |
| KPUM-YY1 | 3.5 | G1/S arrest | Yes |
| MINO | 2.6 | G1/S arrest | Yes |
| Z138 | 3.0 | G1/S arrest | Yes |
| Data sourced from a study on the BRD4 inhibitor I-BET151 in MCL-derived cell lines. |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound in MCL research.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCL cell lines.
Materials:
-
MCL cell lines (e.g., Jeko-1, Mino, Z-138, Granta-519)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in MCL cells.
Materials:
-
MCL cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCL cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle, apoptosis, and signaling pathways.
Materials:
-
MCL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, c-MYC, p-BTK, p-AKT, p-ERK, IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Treat MCL cells with this compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Mechanism of action of this compound in Mantle Cell Lymphoma.
References
- 1. mdpi.com [mdpi.com]
- 2. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Brd4-IN-2 Dose-Response Curves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional regulator, making it a compelling therapeutic target in oncology and inflammatory diseases. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC. Small molecule inhibitors that target the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies.
These application notes provide a comprehensive guide for determining the dose-response characteristics of Brd4-IN-2 , a representative small molecule inhibitor of BRD4. The following protocols detail standardized in vitro assays to establish its potency, cellular activity, and mechanism of action. While "this compound" is used throughout this document, the methodologies are broadly applicable to the characterization of other novel BRD4 inhibitors.
Mechanism of Action and Signaling Pathway
This compound is designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BRD4. This binding prevents BRD4 from associating with acetylated histones at enhancers and promoters of its target genes. The displacement of BRD4 from these regulatory regions leads to the suppression of transcriptional activity, resulting in the downregulation of key downstream targets like MYC. This ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
BRD4 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables provide representative data for the characterization of a potent BRD4 inhibitor. This data should be used as a reference for the expected outcomes of the described experimental protocols.
Table 1: In Vitro Inhibitory Activity of Representative BRD4 Inhibitors
| Compound | Target Domain | Assay Type | IC50 (nM) |
| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 |
| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33 |
| I-BET762 | BET Bromodomains | Various | 32.5 - 42.5 |
| This compound | BRD4(BD1/BD2) | TBD | TBD |
Table 2: Anti-proliferative Activity of Representative BRD4 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | Compound 35 | 26 |
| MOLM-13 | Acute Myeloid Leukemia | Compound 35 | 53 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Compound 35 | <1000 |
| SKOV3 | Ovarian Cancer | OPT-0139 | 1568 |
| OVCAR3 | Ovarian Cancer | OPT-0139 | 1823 |
| This compound | TBD | This compound | TBD |
Experimental Protocols
The following section provides detailed protocols for key experiments to determine the dose-response curves and mechanism of action of this compound.
General experimental workflow for characterizing this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in all subsequent in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the required volume of DMSO to dissolve a known mass of this compound to achieve the desired concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid solubilization if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Visually inspect the solution to ensure there are no precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
BRD4-dependent cancer cell lines (e.g., MV4-11, MOLM-13, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Cancer cell lines seeded and treated with this compound in white-walled 96-well plates as described in Protocol 2.
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Plate-reading luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate with cells and the Caspase-Glo® 3/7 reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation:
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Normalize the luminescence signal of treated cells to that of the vehicle-treated control to determine the fold-increase in caspase activity.
-
Protocol 4: Western Blot Analysis for c-Myc Downregulation
Objective: To confirm the on-target effect of this compound by assessing the protein levels of its key downstream target, c-Myc.
Materials:
-
Cancer cell lines treated with various concentrations of this compound for 24-48 hours.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-Myc and BRD4 protein levels to the loading control (GAPDH).
-
Compare the normalized protein levels in treated samples to the vehicle-treated control to determine the dose-dependent effect of this compound.
-
Protocol 5: RT-qPCR for MYC Gene Expression
Objective: To determine if the downregulation of c-Myc protein is a result of decreased MYC gene transcription.
Materials:
-
Cancer cell lines treated with this compound for a shorter duration (e.g., 6-24 hours).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for MYC and the housekeeping gene.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene for each sample.
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
By following these detailed protocols, researchers can effectively generate dose-response curves and elucidate the mechanism of action for this compound or other novel BRD4 inhibitors, providing crucial data for further drug development.
References
Troubleshooting & Optimization
Brd4-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brd4-IN-2. The information provided is a general guide based on the characteristics of similar BRD4 inhibitors. For lot-specific information, always refer to the Certificate of Analysis (CofA) provided with your compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of BRD4 inhibitors.[1] For some applications, other organic solvents may be used, but it is crucial to perform small-scale solubility tests first.
Q2: My this compound is precipitating in my cell culture medium. How can I prevent this?
A2: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound.[2] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, to avoid solvent toxicity and precipitation.[3]
-
Intermediate Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform one or more intermediate dilutions in your cell culture medium.[1]
-
Mixing: When preparing the final working solution, add the inhibitor solution to the culture medium and mix gently but thoroughly.[1]
-
Temperature: Ensure your cell culture medium is at 37°C before adding the compound, as temperature shifts can cause precipitation.
-
Serum Concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. If you are using a low-serum or serum-free medium, you may be more likely to observe precipitation.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Co-solvent systems are commonly used to improve solubility and bioavailability. A typical formulation involves a combination of DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline. It is critical to prepare these formulations fresh before each use and to visually inspect for any precipitation before administration.
Data Presentation: Solubility of BRD4 Inhibitors
The following table summarizes the solubility of various BRD4 inhibitors in different solvent systems. This data is provided as a reference and may not be directly applicable to this compound. Always refer to the product-specific Certificate of Analysis.
| Solvent/Vehicle System | Concentration | Observation | Source |
| DMSO | ≥ 86 mg/mL | Clear solution | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Dissolve the Compound: Add the calculated volume of high-quality, anhydrous DMSO to the tube.
-
Ensure Complete Solubilization: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended on the Certificate of Analysis.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. This helps to minimize the risk of precipitation.
-
Final Dilution: Add the required volume of the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to get a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Application to Cells: Mix the final working solution gently and add it to your cells immediately.
Mandatory Visualizations
BRD4 Signaling Pathway
References
How to minimize Brd4-IN-2 off-target effects
Welcome to the Technical Support Center for Brd4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By inhibiting BRD4, this compound can modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation, making it a valuable tool for research in oncology and inflammatory diseases.
Q2: What are the potential off-target effects of this compound?
Due to the highly conserved nature of the acetyl-lysine binding pocket within the bromodomains of the BET family, the most likely off-targets for this compound are other BET family members, namely BRD2 and BRD3.[1] Inhibition of these proteins can lead to a broader range of biological effects than selective BRD4 inhibition alone. While less common, cross-reactivity with other non-BET bromodomain-containing proteins or even kinases is a theoretical possibility that should be experimentally evaluated.
Q3: How can I minimize the risk of misinterpreting my results due to off-target effects?
Minimizing off-target effects is critical for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Use of Controls: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally distinct BRD4 inhibitor to ensure the observed phenotype is not specific to the chemical scaffold of this compound.
-
Orthogonal Validation: Confirm key findings using a non-pharmacological approach, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of BRD4.
-
Target Engagement Assays: Directly confirm that this compound is binding to BRD4 in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity at expected effective concentrations. | 1. Off-target effects. 2. Incorrect dosage. | 1. Perform a dose-response curve to identify the lowest effective, non-toxic concentration. 2. Validate the phenotype with BRD4 knockdown to confirm it's an on-target effect. |
| Observed phenotype does not match published data for BRD4 inhibition. | 1. Off-target effects of this compound. 2. Cell-type specific responses. | 1. Perform off-target profiling (e.g., kinome scan, CETSA with other BET family members). 2. Compare the effects of this compound with those of a structurally different BRD4 inhibitor and BRD4 knockdown in your specific cell model. |
| Inconsistent results between experiments. | 1. Reagent variability (e.g., inhibitor degradation). 2. Inconsistent experimental conditions. | 1. Use freshly prepared inhibitor solutions for each experiment. 2. Maintain consistent cell culture conditions, including cell passage number, and ensure precise timing and temperature control in all assays. |
| No or weak effect on the expected downstream target (e.g., c-Myc). | 1. Insufficient inhibitor concentration or treatment time. 2. Low BRD4 expression in the cell line. 3. Inhibitor instability. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Confirm BRD4 expression levels in your cell model via Western blot or qPCR. 3. Confirm the inhibitor's activity with a positive control cell line known to be sensitive to BRD4 inhibition. |
Quantitative Data Summary
Disclaimer: Specific quantitative selectivity data for this compound is not extensively available in the public domain. The following tables provide illustrative data based on other published BRD4 inhibitors to demonstrate the principles of on-target and off-target activity. Researchers must experimentally determine the specific activity and selectivity of this compound in their system of interest.
Table 1: Illustrative Biochemical IC50 Values of BRD4 Inhibitors Against BET Family Bromodomains
| Compound | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) | BRD2 (BD1) IC50 (nM) | BRD3 (BD2) IC50 (nM) | Selectivity Notes |
| Compound 28 (Example) | 27 | 32 | 770 | 2500 | ~30-60 fold selective for BRD4 over BRD2 and ~50-90 fold selective over BRD3.[1] |
| Compound 35 (Example) | 49 | 32 | 1800 | 2200 | ~30-60 fold selective for BRD4 over BRD2 and ~50-90 fold selective over BRD3.[1] |
| (+)-JQ1 (Reference) | 92 | 62 | Not reported as highly selective | Not reported as highly selective | Pan-BET inhibitor.[1] |
Table 2: Illustrative Kinase Off-Target Profile for a Hypothetical BRD4 Inhibitor
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| IKK | < 10% | > 10 |
| Example Kinase 2 | 15% | > 10 |
| Example Kinase 3 | 8% | > 10 |
This table illustrates a desirable outcome where the BRD4 inhibitor shows minimal activity against a panel of kinases, suggesting high selectivity.
Experimental Protocols
Protocol 1: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
Objective: To determine if the observed cellular phenotype is due to the reversible inhibition of the primary target (BRD4) or a stable, off-target interaction.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat one set of cells with the lowest effective concentration of this compound for a predetermined duration (e.g., 6 hours).
-
Treat a parallel set of cells with vehicle control (e.g., DMSO).
-
-
Washout Procedure:
-
After the treatment period, aspirate the media from the this compound-treated wells.
-
Wash the cells three times with pre-warmed, inhibitor-free culture medium.
-
After the final wash, add fresh, inhibitor-free medium to the cells.
-
-
Post-Washout Incubation:
-
Incubate the "washout" plate and the continuous treatment plate for a period that allows for the potential reversal of the phenotype (e.g., 24-48 hours). This duration should be sufficient for the turnover of the target protein or the downstream signaling molecules.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest in all three groups (vehicle control, continuous this compound, and washout). A common downstream marker for BRD4 inhibition is the expression level of c-Myc protein.
-
Lyse the cells and perform a Western blot for c-Myc and a loading control (e.g., GAPDH).
-
Data Interpretation:
-
On-Target Effect: If the phenotype (e.g., c-Myc downregulation) is reversed in the washout group compared to the continuous treatment group, it suggests a reversible interaction with the intended target.
-
Potential Off-Target Effect: If the phenotype persists in the washout group, it may indicate an irreversible off-target interaction or very slow off-rate from the on-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BRD4 in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound at a saturating concentration (e.g., 10x EC50) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the levels of soluble BRD4 in each sample by Western blotting.
-
Data Interpretation:
-
Binding of this compound to BRD4 is expected to stabilize the protein, making it more resistant to thermal denaturation. This will result in more soluble BRD4 protein at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples, causing a shift in the melting curve.
Visualizations
Caption: BRD4 signaling pathway and the mechanism of action for this compound.
Caption: Workflow for a washout experiment to assess target reversibility.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Optimizing Brd4 Inhibitor Dosage for Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromodomain-containing protein 4 (Brd4) inhibitors, including compounds structurally or functionally related to Brd4-IN-2, in animal models. The information provided is intended as a general guide and should be adapted for the specific inhibitor and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Brd4 inhibitors?
A1: Brd4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic reader by binding to acetylated lysine residues on histones, which is a key step in recruiting transcriptional machinery to drive the expression of certain genes, including oncogenes like c-MYC. Brd4 inhibitors are small molecules that competitively bind to the bromodomains of Brd4, preventing its association with acetylated histones. This disruption leads to the downregulation of target gene expression, thereby inhibiting cancer cell proliferation and survival.[1][2]
Q2: What is a typical starting dose for a novel Brd4 inhibitor in a mouse xenograft model?
A2: For novel Brd4 inhibitors, a pilot dose-finding study is essential. However, based on preclinical data for various Brd4 inhibitors and PROTACs, a broad starting range could be between 2 mg/kg to 100 mg/kg.[2] For some specific inhibitors, doses around 30 mg/kg (orally, once or twice daily) have shown efficacy in mouse models with no significant toxicity.[3] The optimal dose will depend on the compound's potency, pharmacokinetic profile, and the specific animal model.
Q3: What are the common administration routes for Brd4 inhibitors in animal studies?
A3: The most common administration routes for Brd4 inhibitors in preclinical animal studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice of route depends on the compound's formulation, bioavailability, and the desired dosing regimen. Some studies have also utilized intravenous (IV) or subcutaneous (SC) injections.
Q4: What are the potential on-target toxicities associated with sustained Brd4 inhibition?
A4: Sustained inhibition of Brd4 can lead to on-target toxicities in normal tissues. Preclinical studies using genetic silencing of Brd4 or first-generation inhibitors have identified several potential side effects, including:
-
Gastrointestinal issues: Decreased cellular diversity and stem cell depletion in the small intestine.[1]
-
Hematological effects: Depletion of T lymphocytes and hematopoietic stem cells.
-
Skin and hair changes: Reversible epidermal hyperplasia and alopecia. These findings highlight the importance of careful toxicity monitoring in animal studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy despite good in vitro potency. | 1. Suboptimal formulation: The compound may have poor solubility or stability in the chosen vehicle, leading to inadequate absorption. 2. Poor pharmacokinetics: The compound may have low bioavailability, rapid clearance, or poor tissue distribution to the tumor site. 3. Inappropriate dosing regimen: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | 1. Optimize formulation: Test different vehicle compositions (e.g., varying percentages of DMSO, PEG300, Tween 80, or using CMC-based suspensions for oral dosing). 2. Conduct pharmacokinetic studies: Determine the compound's half-life, Cmax, and AUC to inform the dosing schedule. 3. Perform a dose-escalation study: Evaluate a range of doses to identify the maximum tolerated dose (MTD) and the optimal effective dose. |
| Significant animal weight loss or other signs of toxicity. | 1. On-target toxicity: The dose may be too high, leading to excessive inhibition of Brd4 in normal tissues. 2. Off-target effects: The inhibitor may have activity against other proteins. 3. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Reduce the dose or dosing frequency: Titrate to a level that maintains efficacy while minimizing toxicity. 2. Characterize off-target activity: Perform kinome screening or other profiling to identify potential off-target interactions. 3. Run a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity. |
| Variability in tumor growth inhibition between animals. | 1. Inconsistent dosing: Inaccurate administration of the compound. 2. Tumor heterogeneity: Variation in the growth rate or sensitivity of the xenograft tumors. 3. Animal health status: Underlying health issues in some animals can affect treatment response. | 1. Ensure proper training: All personnel administering the compound should be proficient in the chosen technique (e.g., oral gavage, IP injection). 2. Randomize animals: Once tumors reach a predetermined size, randomize animals into treatment and control groups to ensure even distribution of tumor sizes. 3. Monitor animal health closely: Exclude animals that show signs of illness before the start of the study. |
Data Summary
Table 1: Representative In Vivo Dosages of Brd4 Inhibitors in Mouse Models
| Compound | Animal Model | Dosage | Administration Route | Efficacy | Reference |
| Unnamed Pan-BET Inhibitor | MV4-11 AML Xenograft | 30 mg/kg daily, 30 mg/kg twice daily, or 60 mg/kg once daily | Oral | 41-80% Tumor Growth Inhibition | |
| BRD4 PROTACs (general) | Xenograft Models | 2 - 100 mg/kg | Daily or twice weekly IP | Varies | |
| CFT8634 (BRD9 degrader, for PK comparison) | CD-1 Mice | 2 mg/kg or 10 mg/kg | IV or PO | N/A (PK study) |
Note: This table provides examples from the literature and should not be considered a direct recommendation for this compound. A thorough dose-finding study is crucial for any new compound.
Experimental Protocols
Protocol 1: Formulation of a Brd4 Inhibitor for In Vivo Administration
This protocol provides a general guideline for formulating a hydrophobic Brd4 inhibitor. Optimization for a specific compound is necessary.
Materials:
-
Brd4 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or 0.5% Carboxymethyl cellulose (CMC) in sterile water
Formulation for Intraperitoneal (IP) Injection:
A common vehicle for IP injection is a mixture of DMSO, PEG300, Tween 80, and saline. A typical final concentration might be:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline
Procedure:
-
Dissolve the required amount of the Brd4 inhibitor in DMSO to create a stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to the desired final volume and vortex gently.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may require further optimization (e.g., adjusting the ratio of co-solvents).
-
Use the freshly prepared formulation for animal dosing.
Formulation for Oral Gavage (PO):
For oral administration, a suspension in a vehicle like 0.5% CMC is common.
Procedure:
-
Prepare the vehicle by dissolving 0.25% Tween 80 in sterile water, followed by suspending 0.5% CMC.
-
The Brd4 inhibitor can be suspended in this vehicle.
-
Ensure the suspension is homogenous before each administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for a subcutaneous xenograft study.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NU/NU, SCID)
-
Matrigel (optional)
-
Prepared Brd4 inhibitor formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
-
Dosing:
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups.
-
Administer the prepared Brd4 inhibitor formulation or vehicle control via the chosen route (e.g., IP injection or oral gavage) according to the predetermined dose and schedule.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for c-MYC) and histological analysis.
-
Visualizations
Caption: Brd4 signaling pathway and the point of inhibition by a Brd4 inhibitor.
Caption: General experimental workflow for an in vivo xenograft study.
Caption: A logical troubleshooting workflow for common in vivo issues.
References
Brd4-IN-2 Stability in Experimental Buffers: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the potent bromodomain inhibitor Brd4-IN-2, ensuring its stability and proper handling in experimental settings is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on the stability of this compound in various experimental buffers, along with troubleshooting tips and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in a dry, high-purity organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions in DMSO are generally stable for extended periods when stored correctly.
Q2: How should I store the this compound stock solution?
For long-term storage, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] This practice minimizes the number of freeze-thaw cycles, which can contribute to the degradation of the compound over time. For short-term storage, a stock solution can be kept at 4°C for a limited period, but it is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1][2][3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely poor aqueous solubility, a common characteristic of many small molecule inhibitors.[1] Doing so may lead to precipitation of the compound, resulting in an inaccurate final concentration in your experiment. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced toxicity in cell cultures, the final concentration of DMSO should typically be kept below 0.5%, and ideally at 0.1% or lower. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q5: I observed precipitation when diluting my this compound stock solution into my experimental buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution
Potential Causes and Solutions
| Cause | Recommended Action |
| Poor Aqueous Solubility | The inherent hydrophobicity of the compound can lead to it crashing out of solution when introduced to an aqueous environment. |
| - Increase the dilution factor: Use a more concentrated intermediate dilution in your organic solvent before the final dilution into the aqueous buffer. | |
| - Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing to promote rapid mixing and dispersion. | |
| - Gentle warming: Briefly warming the solution to 37°C may help in solubilization. However, this should be done with caution as prolonged heat can degrade the compound. Always verify the thermal stability of this compound from the supplier's documentation. | |
| - Use of a surfactant: For in vivo formulations, the inclusion of a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL may be necessary. For in vitro assays, the compatibility of such additives with your specific experimental setup must be validated. | |
| Buffer Incompatibility | Certain buffer components or a specific pH may reduce the solubility or stability of this compound. |
| - Test different buffers: If possible, test the solubility of this compound in a small panel of commonly used buffers (e.g., PBS, HEPES, Tris-HCl) at your desired pH to identify the most suitable one. | |
| - Adjust pH: The solubility of a compound can be pH-dependent. If your experimental conditions allow, a slight adjustment of the buffer's pH might improve solubility. | |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the chosen buffer. |
| - Determine the solubility limit: If not provided by the manufacturer, you may need to empirically determine the approximate solubility of this compound in your buffer system by preparing a dilution series and observing for precipitation. | |
| - Re-evaluate the required concentration: Ensure that the intended concentration is necessary for the desired biological effect. It may be possible to achieve the desired outcome with a lower, more soluble concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for a short period can be used to aid solubilization if necessary, but should be done with caution.
-
Visual Inspection: Visually inspect the solution to confirm that no undissolved particles are present.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: While vortexing the final aqueous buffer (e.g., cell culture medium or PBS), add the required volume of the DMSO stock or intermediate solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Immediate Use: It is best to use the freshly prepared working solution immediately to avoid potential stability issues in the aqueous environment.
Visualizing Experimental Workflows and Pathways
BRD4 Signaling Pathway
References
Technical Support Center: Brd4-IN-2 & BET Inhibitor Resistance
This technical support center provides troubleshooting guidance for researchers encountering resistance to Brd4-IN-2 and other BET inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[1][2] BRD4 acts as an epigenetic "reader," binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC.[1][3] this compound competitively binds to the bromodomains of BRD4, preventing its association with chromatin. This leads to the downregulation of target gene expression, ultimately inhibiting cancer cell proliferation.[1]
Q2: I am not observing the expected growth inhibition in my cell line. What are the potential reasons?
A2: Several factors could contribute to a lack of response to this compound. These can be broadly categorized as issues with the compound or experimental setup, or intrinsic and acquired resistance mechanisms within the cell line. It is crucial to first rule out experimental error before investigating complex biological resistance.
Q3: How can I be sure my this compound is active and stable?
A3: Ensure the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. It is also advisable to confirm the identity and purity of the compound via analytical methods if there are persistent issues.
Troubleshooting Guide: Resistance to this compound
This guide addresses specific issues you might encounter, categorized by the nature of the problem.
Section 1: Initial Checks & Experimental Validation
Problem: My cells show little to no response to this compound, with a much higher IC50 value than expected.
This could be due to experimental variables or issues with the cell line itself.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Health:
-
Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Mycoplasma infection is a common issue that can alter cellular response to drugs. Regularly test your cells for mycoplasma contamination.
-
-
Verify Compound Potency:
-
As mentioned in the FAQs, ensure your inhibitor is correctly stored and handled.
-
Test the inhibitor on a known sensitive cell line as a positive control to confirm its activity.
-
-
Optimize Assay Conditions:
-
Review your cell viability assay protocol (e.g., MTT, MTS). Ensure optimal cell seeding density and incubation times.
-
Confirm that the solvent (e.g., DMSO) concentration is not exceeding toxic levels.
-
Section 2: Investigating Biological Resistance Mechanisms
If initial checks do not resolve the issue, your cell line may have intrinsic or acquired resistance to this compound.
Problem: My cells have developed resistance to this compound over time, showing a significant rightward shift in the dose-response curve.
This suggests the selection and expansion of a resistant cell population. Below are common mechanisms of resistance and how to investigate them.
Possible Cause 1: Alterations in the Target Protein (BRD4)
-
Increased BRD4 Expression/Stabilization: Higher levels of the BRD4 protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
How to Investigate: Perform a Western blot to compare BRD4 protein levels between your sensitive (parental) and resistant cell lines.
-
Possible Cause 2: Kinome Reprogramming and Activation of Parallel Pathways
Cancer cells can adapt by upregulating alternative survival pathways to bypass the effects of BET inhibition.
-
Activation of the Wnt/β-catenin Pathway: Increased Wnt signaling can compensate for the loss of BRD4-mediated transcription and sustain the expression of oncogenes like MYC.
-
How to Investigate: Use Western blotting to check for increased levels of active β-catenin. You can also use a Wnt signaling reporter assay.
-
-
Upregulation of PI3K/AKT Signaling: The PI3K pathway is a critical survival pathway. Its activation can be a mechanism of resistance to BET inhibitors.
-
How to Investigate: Perform Western blot analysis for key phosphorylated proteins in the pathway, such as p-AKT and p-mTOR.
-
Possible Cause 3: Epigenetic and Transcriptional Rewiring
-
Enhancer Remodeling: Resistant cells can exhibit widespread changes in their epigenetic landscape, leading to the activation of alternative transcriptional programs that promote survival.
-
How to Investigate: This typically requires more advanced techniques like ChIP-seq for H3K27ac and BRD4 to identify changes in enhancer landscapes.
-
-
Upregulation of other BET family members: Increased expression of other BET proteins, such as BRD2, can compensate for the inhibition of BRD4.
-
How to Investigate: Perform qPCR or Western blotting to assess the expression levels of BRD2 and BRD3 in resistant versus sensitive cells.
-
Quantitative Data Summary
The following tables summarize typical quantitative data observed when studying resistance to BET inhibitors.
Table 1: Comparison of IC50 Values for BET Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | BET Inhibitor | Reference |
| AML Model | Not specified | >10-fold increase | >10 | CPI-203 | |
| RKO (Colorectal) | ~0.5 | ~1.5 | ~3 | JQ1 | |
| SUM159 (TNBC) | ~0.5 | >20 | >40 | JQ1 | |
| Lung Cancer (H23) | 0.42 | >10 | >23 | JQ1 | |
| Lung Cancer (A549) | 4.19 | >10 | >2.3 | JQ1 |
Table 2: Examples of Protein Expression Changes in BET Inhibitor-Resistant Cells
| Cell Line | Resistant Phenotype | Protein Change | Method | Reference |
| TNBC (SUM159R) | JQ1 Resistant | Increased phospho-BRD4 | Western Blot | |
| TNBC (SUM159R) | JQ1 Resistant | Increased MED1 association with BRD4 | Co-IP | |
| AML Model | I-BET Resistant | Upregulation of Wnt/β-catenin signaling | Gene Expression Profiling | |
| Various Cancers | BETi Resistant | Upregulation of BRD2 | RNA-seq, Western Blot |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for BRD4 and c-MYC
This protocol assesses the protein levels of BRD4 and its key downstream target, c-MYC.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Protocol 3: Mycoplasma Detection
It is crucial to rule out mycoplasma contamination. Here are two common methods.
A. DAPI Staining (Fluorescence Microscopy)
Materials:
-
Methanol
-
DAPI staining solution (e.g., 1 µg/mL in methanol)
-
PBS
-
Microscope slides and coverslips
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Grow cells on coverslips in a petri dish to about 50-70% confluency.
-
Fixation: Remove the medium, wash with PBS, and fix the cells with ice-cold methanol for 10 minutes.
-
Staining: Air dry the coverslips, then add DAPI staining solution for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the coverslips with PBS.
-
Mounting and Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Mycoplasma contamination will appear as small fluorescent dots or filaments in the cytoplasm, while the cell nuclei will also be stained.
B. PCR-Based Detection
Materials:
-
PCR-based mycoplasma detection kit (containing primers, polymerase, dNTPs, and a positive control)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Methodology:
-
Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.
-
DNA Extraction (if required by kit): Some protocols require a simple heat-inactivation step (e.g., 95°C for 5 minutes), while others may have a DNA extraction step.
-
PCR Reaction: Set up the PCR reaction according to the kit manufacturer's instructions, including a positive control, a negative control (water), and your samples.
-
Thermocycling: Run the PCR program as specified in the protocol.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. A band of a specific size (indicated in the kit manual) will be present in mycoplasma-positive samples and the positive control.
Visualizations
References
How to prevent Brd4-IN-2 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Brd4-IN-2 during storage and experimental use.
Troubleshooting Guide
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that may arise from the degradation of this compound. The following troubleshooting steps can help you identify and resolve the issue.
1. Visual Inspection of Stock Solution
-
Observation: A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation.[1] Precipitation upon thawing may occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1]
-
Recommendation: If you observe any color change or precipitation, it is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
2. Review Storage and Handling Procedures
Improper storage and handling are major contributors to small molecule degradation. Refer to the table below for recommended storage conditions and best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: Store at -20°C or -80°C for long-term storage. Solution: Store stock solutions at -20°C or -80°C.[1][2] | Lower temperatures slow down chemical reactions, including degradation pathways. |
| Light Exposure | Store in amber vials or wrap containers in aluminum foil. | UV and visible light can induce photochemical degradation of the compound. |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | Minimizes oxidation, a common degradation pathway for organic molecules. |
| pH | Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary. | The stability of many small molecules is pH-dependent. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). | Impurities or water in the solvent can initiate or catalyze degradation reactions. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | Repeated changes in temperature can affect the stability of the compound and the solvent. |
| Storage Container | Use amber glass vials or polypropylene tubes that are known to be inert. | Prevents leaching of contaminants from plastic containers and adsorption of the compound to the container surface. |
3. Assess Compound Integrity
If you suspect degradation, it is essential to verify the purity and concentration of your this compound stock solution.
-
Recommendation: Perform analytical testing to confirm the integrity of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A color change in your stock solution is a common visual indicator of chemical degradation or oxidation. You might also observe precipitation when thawing a frozen stock solution. However, the most definitive sign is a loss of biological activity or inconsistent results in your experiments.
Q2: What is the recommended solvent for storing this compound?
While specific solubility data for this compound is not widely published, similar small molecules are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the risk of degradation.
Q3: How can I prevent precipitation of my this compound stock solution upon thawing?
Precipitation can occur if the compound's solubility is exceeded at low temperatures. To prevent this:
-
Store at a slightly lower concentration if possible.
-
Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Can I store my diluted working solutions of this compound?
It is generally recommended to prepare fresh working solutions from your frozen stock solution for each experiment. If you need to store a working solution for a short period, keep it at 2-8°C and protect it from light. However, for optimal results and to avoid potential degradation in aqueous buffers, fresh preparation is always the best practice.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation pathways for small molecules include:
-
Hydrolysis: The breakdown of a compound due to reaction with water. Esters and amides are particularly susceptible.
-
Oxidation: A reaction with oxygen, which can be initiated by light, heat, or trace metals.
-
Photolysis: Degradation caused by exposure to light.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and storage condition over time.
Objective: To quantify the percentage of intact this compound remaining after storage under various conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid or other appropriate modifiers)
-
Analytical HPLC system with a UV detector and a suitable column (e.g., C18)
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Establish a baseline (T=0): Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial peak area of intact this compound.
-
Storage Conditions: Aliquot the remaining stock solution into several vials and store them under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).
-
Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to thaw to room temperature, vortex gently, and inject it into the HPLC system.
-
Data Analysis:
-
Record the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining compared to the T=0 baseline.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Table 1: Example HPLC Stability Data
| Storage Condition | Time Point | This compound Remaining (%) | Degradation Products Detected |
| -80°C | 3 Months | 99.5 | No |
| -20°C | 3 Months | 98.2 | Minor peak at RT 2.5 min |
| 4°C | 1 Month | 85.1 | Yes |
| Room Temp | 1 Week | 60.7 | Yes |
| Room Temp (Light) | 1 Week | 45.3 | Yes, multiple new peaks |
Protocol 2: Identification of Degradation Products by Mass Spectrometry
Objective: To identify the molecular weights of potential degradation products.
Methodology:
-
Sample Preparation: Use the degraded samples from the HPLC stability study (Protocol 1).
-
LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the components of the mixture, and the MS will determine the mass-to-charge ratio of each component.
-
Data Analysis: Compare the mass spectra of the degraded samples to the fresh sample. New masses will correspond to potential degradation products. This information can be used to hypothesize the chemical structure of the degradants and the degradation pathway. Mass spectrometry is a powerful tool for this purpose due to its high sensitivity and selectivity.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified Brd4 signaling pathway and inhibition.
References
Addressing variability in Brd4-IN-2 experimental results
Welcome to the technical support center for Brd4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this selective BRD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1] It functions by competitively binding to the bromodomains of BRD4, preventing their interaction with acetylated lysine residues on histones and other proteins.[2] This disruption of BRD4's "reader" function leads to the downregulation of target gene expression, including key oncogenes like c-MYC, thereby impacting cell proliferation and survival.[2][3]
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits high potency, particularly for the second bromodomain (BD2) of BRD4. The reported IC50 values are:
-
BRD4 BD2: <0.5 nM
-
BRD4 BD1: <300 nM[1]
This indicates a degree of selectivity for BD2 over BD1.
Q3: I am observing high variability in my cell-based assays. What are the common causes?
Variability in cell-based assays with this compound can stem from several factors:
-
Cell Cycle State: The efficacy of BET inhibitors can be cell cycle-dependent. Ensure consistent cell seeding densities and consider cell synchronization protocols if you are investigating a specific cell cycle phase.
-
Compound Stability and Solubility: Poor solubility or degradation of the inhibitor in cell culture media can lead to inconsistent effective concentrations. It is crucial to prepare fresh solutions and validate the compound's stability under your experimental conditions.
-
Cell Line Specificity: The genetic background of your cell line influences its dependence on BRD4. Different cell lines will exhibit varying sensitivity to this compound.
Q4: My ChIP-qPCR results do not show the expected decrease in BRD4 occupancy at target promoters after treatment. What could be wrong?
This is a common issue that can often be resolved by optimizing the Chromatin Immunoprecipitation (ChIP) protocol itself. Over-fixation with formaldehyde can covalently cross-link BRD4 to chromatin so tightly that the inhibitor cannot displace it. Consider reducing the fixation time as a first troubleshooting step. Additionally, ensure that your chromatin shearing is optimal and that the antibody used is validated for ChIP.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure precise and consistent cell numbers are seeded across all wells and experiments. Use a cell counter for accuracy. |
| Variations in Treatment Duration | Strictly adhere to the planned incubation time with this compound. Minor variations can lead to significant differences in outcome. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If observed, reconsider the final concentration or the solvent used for dilution. The final DMSO concentration should typically not exceed 0.5%. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Issue 2: Unexpected or weak effects on target gene (e.g., c-MYC) expression.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for the desired effect in your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing changes in target gene expression. |
| Low BRD4 Expression | Verify the expression level of BRD4 in your cell model using Western blot or qPCR. Cell lines with low BRD4 expression may be less sensitive to inhibition. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Complex Regulatory Mechanisms | BRD4 can be part of larger protein complexes, and its function can be regulated by post-translational modifications. The effect of inhibition might be context-dependent. |
Issue 3: High background or non-specific bands in Western blots for BRD4.
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | Use a BRD4 antibody validated for Western blotting and at the recommended dilution. Ensure the antibody is stored correctly to avoid degradation. |
| Inefficient Blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations to reduce non-specific binding. |
| Protein Overloading | Load an appropriate amount of protein (typically 20-30 µg of total cell lysate) to avoid overloading the gel, which can lead to background issues. |
| Presence of BRD4 Isoforms | BRD4 has multiple isoforms. Check the antibody datasheet to determine which isoforms it recognizes. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Target | Assay Type | IC50 (nM) |
| BRD4 BD2 | Biochemical Assay | <0.5 |
| BRD4 BD1 | Biochemical Assay | <300 |
| Data sourced from MedChemExpress. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for BRD4 Expression
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an appropriate imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate overnight at 4°C with a ChIP-validated anti-BRD4 antibody.
-
Washing and Elution: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of known BRD4 target genes.
Visualizations
Caption: BRD4 signaling pathway and the mechanism of inhibition by this compound.
Caption: A logical workflow for troubleshooting variable experimental results with this compound.
Caption: A standard experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
Technical Support Center: Controlling for Brd4-IN-2's Effect on Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cell cycle effects of Brd4-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound affect the cell cycle?
A1: this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical epigenetic reader that plays a key role in the transcription of genes essential for cell cycle progression.[1][2] By binding to acetylated histones, BRD4 recruits transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to the promoters and enhancers of key cell cycle regulators.[3] A primary target of this regulation is the oncogene MYC, which in turn controls the expression of numerous genes required for entry into and progression through the S phase, such as Cyclin D1.[1] By inhibiting BRD4, this compound prevents the transcription of these essential genes, leading to a halt in cell cycle progression, most commonly a G1 phase arrest.[4]
Q2: I am studying a cellular process other than proliferation. How can I be sure that the effects I observe with this compound are not just a secondary consequence of cell cycle arrest?
A2: This is a critical consideration in experimental design. To distinguish between direct effects of this compound and indirect effects due to cell cycle arrest, several strategies can be employed:
-
Synchronization and Release: You can synchronize the cell population in a specific phase of the cell cycle (e.g., G1 or S phase) before treating with this compound. By analyzing the cellular response at different time points after release from the block, you can observe effects that occur before significant changes in cell cycle distribution.
-
Co-treatment with Cell Cycle Inhibitors: Another approach is to arrest cells in a specific phase using a known cell cycle inhibitor (e.g., a CDK4/6 inhibitor to arrest in G1) and then treat with this compound. This allows you to study the effects of this compound in a static cell cycle context.
-
Low-Dose and Short-Duration Treatments: Using the lowest effective concentration of this compound and minimizing the treatment duration can help to identify early-response genes and pathways that are affected before the onset of cell cycle arrest.
-
Genetic Approaches: In some systems, it may be possible to use cell lines with genetic modifications that uncouple the cellular process of interest from cell cycle regulation.
-
Single-Cell Analysis: Advanced techniques like single-cell RNA sequencing (scRNA-seq) can computationally regress out the effects of the cell cycle, allowing for the identification of cell cycle-independent transcriptional changes induced by the drug.
Q3: What are the typical concentrations of BRD4 inhibitors that induce cell cycle arrest?
A3: The effective concentration of a BRD4 inhibitor to induce cell cycle arrest is highly dependent on the specific compound, the cell line, and the experimental conditions. For the widely studied BRD4 inhibitor JQ1, G1 arrest is often observed in sensitive cell lines at concentrations ranging from 100 nM to 1 µM. It is crucial to perform a dose-response experiment for this compound in your specific cell line to determine the optimal concentration for your studies.
Q4: Are there known cellular effects of BRD4 inhibition that are independent of its role in cell cycle control?
A4: Yes, BRD4 has been implicated in other cellular processes. For example, BRD4 plays a role in the DNA damage response (DDR). It has been shown to associate with pre-replication factor CDC6 and is involved in DNA replication checkpoint signaling. Inhibition of BRD4 can lead to a reduction in CHK1 phosphorylation and aberrant DNA replication re-initiation. These effects on the DDR may not be solely dependent on cell cycle arrest and represent an area of active research.
Troubleshooting Guides
Issue 1: I am not observing the expected G1 arrest after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration | Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 for proliferation and the optimal concentration for inducing G1 arrest in your specific cell line. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point at which maximum G1 arrest occurs. |
| Cell line resistance | Some cell lines are inherently resistant to BRD4 inhibitors. Confirm BRD4 expression in your cell line. Consider testing a known sensitive cell line as a positive control. |
| Drug instability | Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment. |
| Incorrect cell density | Plate cells at a consistent density that allows for logarithmic growth during the experiment. Overly confluent or sparse cultures can affect cell cycle dynamics. |
Issue 2: My synchronization protocol is not effectively arresting cells in the desired phase.
| Possible Cause | Troubleshooting Step |
| Inefficient synchronization agent | The effectiveness of synchronization methods like serum starvation or double thymidine block can be cell-line dependent. Optimize the duration of starvation or the concentration and duration of the thymidine block. |
| Cellular stress from synchronization | Prolonged synchronization can induce stress and apoptosis. Monitor cell viability and morphology. Consider alternative methods like using specific CDK inhibitors for a more targeted arrest. |
| Poor release from cell cycle block | Ensure complete removal of the synchronization agent by thorough washing. Monitor cell cycle progression by flow cytometry at multiple time points after release. |
Issue 3: How do I design an experiment to study a non-cell cycle-related pathway affected by this compound?
| Experimental Goal | Suggested Approach |
| Identify early transcriptional events | Perform a short-term treatment with this compound (e.g., 2-6 hours) and analyze gene expression changes by RNA-seq or qRT-PCR. This time frame is often before significant cell cycle changes occur. |
| Study effects in a G1-arrested population | Synchronize cells in G1 using serum starvation or a CDK4/6 inhibitor. Maintain the G1 arrest while treating with this compound. Analyze your pathway of interest in this static cell cycle population. |
| Isolate cell cycle-independent effects | Treat an asynchronous population of cells with this compound. Perform single-cell RNA sequencing and use bioinformatic tools to regress out the cell cycle signature from the gene expression data. |
Quantitative Data
Disclaimer: The following data is for the well-characterized BRD4 inhibitor JQ1 and is provided as a representative example. Researchers should perform their own dose-response experiments to determine the specific IC50 and optimal concentrations for this compound in their cell lines of interest.
Table 1: Representative IC50 Values for Proliferation Inhibition by JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | JQ1 IC50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 9 |
| MOLM-13 | Acute Myeloid Leukemia | 53 |
| MM1.S | Multiple Myeloma | 460 |
| A431 | Skin Squamous Cell Carcinoma | ~500 |
| Cal27 | Oral Squamous Cell Carcinoma | ~400 |
Table 2: Representative Cell Cycle Distribution Changes Induced by JQ1
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| NMC 797 | Vehicle | 55% | 35% | 10% |
| JQ1 (250 nM, 48h) | 75% | 15% | 10% | |
| DU145 | Control | 60% | 25% | 15% |
| JQ1 (20 µM, 24h) | 78% | 12% | 10% | |
| LNCaP | Control | 65% | 20% | 15% |
| JQ1 (200 nM, 24h) | 80% | 10% | 10% |
Experimental Protocols
Protocol 1: Cell Synchronization by Double Thymidine Block
This protocol is used to arrest cells at the G1/S boundary.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Thymidine stock solution (e.g., 100 mM in sterile water)
-
Cells of interest
Procedure:
-
Seed cells at a density that will allow them to be approximately 30-40% confluent at the time of the first thymidine addition.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Remove the thymidine-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.
-
Incubate the cells for 9 hours to allow them to re-enter the cell cycle.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate the cells for another 16-17 hours. At this point, the majority of cells will be arrested at the G1/S boundary.
-
To release the cells from the block, remove the thymidine-containing medium, wash twice with warm PBS, and add fresh, pre-warmed complete medium. Cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points post-release for analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Gate out debris and cell aggregates. The resulting histogram will show peaks corresponding to G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Visualizations
Signaling Pathway
Caption: BRD4 signaling pathway leading to G1/S phase transition and its inhibition by this compound.
Experimental Workflows
References
- 1. Bromodomain protein BRD4 promotes cell proliferation in skin squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain protein BRD4 directs mitotic cell division of mouse fibroblasts by inhibiting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for handling and disposing of Brd4-IN-2
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, using, and disposing of Brd4-IN-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Handling and Storage
Q1: How should I properly store this compound upon receipt?
A: this compound should be stored under the conditions recommended in the Certificate of Analysis. For long-term storage, it is advisable to store the compound at -20°C or -80°C. For short-term storage, it can be kept at 4°C. It is important to minimize freeze-thaw cycles.[1] Some suppliers may ship the compound at room temperature, but it should be moved to the recommended storage conditions upon arrival.[2]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A: When handling this compound, especially in its powdered form, appropriate PPE is essential. This includes a lab coat, nitrile gloves, and safety glasses with side shields.[3] If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood.[4]
Experimental Troubleshooting
Q4: I am not observing the expected downstream effects of BRD4 inhibition (e.g., decreased MYC expression) in my cell-based assay. What could be the issue?
A: There are several potential reasons for a lack of efficacy in a cell-based assay:
-
Inhibitor Inactivity: Ensure that the this compound stock solution is fresh and has been stored correctly to prevent degradation.[5]
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable response. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Specificity: The dependence on BRD4 for the expression of target genes can vary between different cell lines. Confirm that your chosen cell line is known to be sensitive to BRD4 inhibition.
-
Experimental Artifacts: Before a lengthy experiment like a Chromatin Immunoprecipitation (ChIP) assay, it's advisable to confirm the inhibitor's activity by measuring the mRNA levels of a known BRD4 target gene, such as MYC, using RT-qPCR after a short treatment period.
Q5: My Chromatin Immunoprecipitation (ChIP) results show no change in BRD4 binding to chromatin after treatment with this compound. Why might this be?
A: A lack of change in BRD4 binding in a ChIP experiment can be due to several factors:
-
Ineffective Inhibition in the Assay: As mentioned previously, confirm the inhibitor is active in your cells.
-
Over-crosslinking: Excessive formaldehyde cross-linking can covalently link BRD4 to chromatin so strongly that the inhibitor cannot displace it. Consider optimizing the cross-linking time.
-
Complex Biological Mechanisms: BRD4 can be tethered to chromatin through mechanisms independent of its bromodomains. It has been shown to interact with nucleosomal DNA and other transcription factors, which might maintain its association with chromatin even when bromodomain binding is inhibited.
Q6: I am observing inconsistent results between experiments. What are some common causes of variability?
A: Inconsistent results can arise from several sources:
-
Cell Cycle State: The activity of BRD4 and its downstream effects can be cell cycle-dependent. Ensure that cell seeding densities and growth times are consistent across experiments to minimize variability due to differences in cell cycle distribution.
-
Reagent Stability: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid issues with compound degradation.
-
Assay Conditions: Minor variations in experimental parameters, such as inhibitor concentration or treatment duration, can lead to significant differences in outcomes, especially when assessing synergistic effects or apoptosis.
Disposal
Q7: How should I dispose of this compound and contaminated materials?
A: this compound should be treated as hazardous chemical waste.
-
Neat Compound: Unused or expired solid this compound should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour it down the drain.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated solid hazardous waste container.
Always follow the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C or -80°C (long-term) | |
| Typical Stock Solution Solvent | DMSO | General Practice |
| Final DMSO Concentration in Media | < 0.1% | General Practice |
| BRD4 BD1 IC50 (for BRD4-BD1/2-IN-2) | < 300 nM | |
| BRD4 BD2 IC50 (for BRD4-BD1/2-IN-2) | < 0.5 nM |
Note: IC50 values are for the related compound BRD4-BD1/2-IN-2 and should be considered as an approximation.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay to Assess BRD4 Occupancy
This protocol is designed to determine the occupancy of BRD4 at a specific gene promoter (e.g., c-MYC) following treatment with this compound.
-
Cell Treatment and Cross-linking:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments between 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
-
DNA Purification and Analysis:
-
Treat with Proteinase K to digest proteins and then purify the DNA.
-
Use qPCR with primers specific for the target gene promoter to quantify the amount of immunoprecipitated DNA.
-
Protocol 2: Western Blot for BRD4 Protein Levels
This protocol can be used to assess the total levels of BRD4 protein in cells after treatment, which is particularly relevant when working with BRD4 degraders, but also useful to confirm protein presence in inhibitor studies.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Caption: Simplified signaling pathway of BRD4 and the mechanism of inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Brd4-IN-2
For researchers, scientists, and drug development professionals utilizing Brd4-IN-2, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter when using this compound, offering potential explanations and recommended actions.
Question 1: Why am I observing minimal or no effect on my target gene expression (e.g., MYC) after treatment with this compound?
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Duration
The effectiveness of this compound is dependent on both the concentration used and the length of time cells are exposed to the inhibitor. It's possible the concentration is too low to achieve sufficient target engagement or the treatment time is too short to observe downstream effects on transcription.[1]
-
Recommended Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. A good starting point is to test a range of concentrations around the reported IC50 values and assess target gene expression at various time points (e.g., 6, 12, 24, and 48 hours).
Possible Cause 2: Cell Line Specificity and Resistance
The response to BRD4 inhibition can be highly cell-type specific.[2] Some cell lines may have intrinsic resistance mechanisms or may not be as dependent on BRD4 for the expression of your gene of interest.[3][4]
-
Recommended Action:
-
Validate BRD4 Dependency: Confirm that your cell line is sensitive to BRD4 inhibition. A positive control cell line known to be sensitive to BET inhibitors (e.g., certain acute myeloid leukemia (AML) or multiple myeloma cell lines) can be a useful comparator.[3]
-
Assess BRD4 Expression: Verify the expression level of BRD4 in your cell line. Low BRD4 expression may lead to a weaker response.
-
Consider Alternative Pathways: In some contexts, MYC expression may be driven by pathways that are not solely dependent on BRD4.
-
Possible Cause 3: Inhibitor Instability or Degradation
This compound, like many small molecules, may be unstable in cell culture media over longer incubation periods.
-
Recommended Action: Prepare fresh stock solutions of this compound for each experiment and add it directly to the culture medium. For long-term experiments, consider replenishing the inhibitor at regular intervals.
Question 2: I am seeing significant cell death, but it doesn't appear to be apoptosis. What could be happening?
Possible Cause 1: Alternative Cell Death Pathways
While BRD4 inhibition can induce apoptosis in many cancer cell types, it can also trigger other forms of cell death, such as necroptosis or autophagy-related cell death, depending on the cellular context.
-
Recommended Action:
-
Investigate Necroptosis: Assess markers of necroptosis, such as the phosphorylation of MLKL (mixed lineage kinase domain-like pseudokinase).
-
Monitor Autophagy: Evaluate autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blot.
-
Use Pan-Caspase Inhibitors: To confirm if the observed cell death is caspase-independent, perform your experiment in the presence of a pan-caspase inhibitor, such as Z-VAD-FMK.
-
Possible Cause 2: Off-Target Effects
At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity through mechanisms independent of BRD4 inhibition.
-
Recommended Action: Perform a careful dose-response analysis to identify the lowest effective concentration that induces the desired on-target effects (e.g., MYC downregulation) without causing excessive, non-specific toxicity.
Question 3: My Chromatin Immunoprecipitation (ChIP) results show no displacement of BRD4 from chromatin after treatment with this compound. Why is this?
Possible Cause 1: Experimental Artifacts in the ChIP Protocol
The ChIP protocol itself can sometimes mask the effects of an inhibitor. Over-crosslinking with formaldehyde can covalently link BRD4 to chromatin so strongly that the inhibitor cannot displace it.
-
Recommended Action:
-
Optimize Fixation: Reduce the formaldehyde cross-linking time. A typical starting point is 10 minutes at room temperature, but this may need to be optimized for your specific cell type.
-
Ensure Efficient Quenching: Use glycine to effectively stop the cross-linking reaction.
-
Possible Cause 2: Complex BRD4-Chromatin Interactions
BRD4 can interact with chromatin through mechanisms that are independent of its bromodomains. It has been shown to bind to nucleosomal DNA and interact with other transcription factors, which may keep it tethered to chromatin even when its bromodomain binding is inhibited.
-
Recommended Action: Before proceeding with ChIP experiments, validate that this compound is biologically active in your cells by measuring the downregulation of a known BRD4 target gene like MYC via RT-qPCR. A significant reduction in MYC expression is a strong indicator that the inhibitor is engaging its target.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, a key step in the transcriptional activation of many genes involved in cell proliferation and cancer, such as MYC. By inhibiting the interaction between BRD4 and acetylated histones, this compound disrupts the transcriptional machinery and leads to the downregulation of target gene expression.
What are the known IC50 values for this compound?
The following table summarizes the reported in vitro inhibitory activity of this compound.
| Target Domain | Assay Type | IC50 |
| BRD4 (BD2) | Biochemical | <0.5 nM |
| BRD4 (BD1) | Biochemical | <300 nM |
Data is based on publicly available information for this compound.
What are the potential off-target effects of this compound?
The primary off-target concern for most BET inhibitors is other members of the BET family (BRD2, BRD3, and BRDT) due to the conserved nature of their bromodomains. While this compound is reported to be a potent BD2 inhibitor, its selectivity profile against other BET family members and non-BET bromodomains should be considered, especially at higher concentrations.
How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Target Gene Expression (e.g., MYC)
This protocol is for detecting changes in protein levels of a BRD4 target gene after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against your target protein (e.g., MYC) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT or MTS)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of BRD4-mediated MYC transcription and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BRD4 Inhibition: Benchmarking Against JQ1
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for validating novel therapeutic targets. In the realm of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target in oncology and inflammatory diseases. This guide provides a comprehensive comparison framework for evaluating BRD4 inhibitors, using the well-characterized compound JQ1 as a benchmark. Due to the lack of publicly available data for a specific inhibitor designated "Brd4-IN-2," this document will focus on the established performance of JQ1 and provide the necessary experimental protocols to facilitate a direct comparison should data for an alternative inhibitor become available.
Executive Summary
JQ1 is a potent, cell-permeable thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. It functions by mimicking acetylated lysine residues and binding to the hydrophobic pocket of the bromodomains, thereby displacing these proteins from chromatin. This prevents the transcription of key oncogenes such as MYC and pro-inflammatory genes, leading to anti-proliferative and anti-inflammatory effects[4][5]. JQ1 is widely used as a chemical probe to study BET protein function and is considered a reference compound in the development of new BET inhibitors.
The "better" inhibitor between JQ1 and any other compound, such as this compound, would be determined by a combination of factors including superior potency, selectivity for BRD4 over other BET family members (or a desired pan-BET profile), improved pharmacokinetic properties, and a more favorable safety profile.
Quantitative Inhibitor Performance: JQ1
The following table summarizes the in vitro inhibitory activity of JQ1 against the two bromodomains of BRD4 (BD1 and BD2) and provides a glimpse into its selectivity profile.
| Target Bromodomain | Assay Type | IC50 (nM) | Reference(s) |
| BRD4 (BD1) | AlphaScreen | 77 | |
| BRD4 (BD2) | AlphaScreen | 33 | |
| BRD2 (BD1) | TR-FRET | 54 | |
| BRD3 (BD2) | AlphaScreen | 45 | |
| BRDT (BD1) | TR-FRET | 72 | |
| CREBBP | AlphaScreen | >10,000 |
Experimental Protocols
To ensure a rigorous and reproducible comparison of BRD4 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key biochemical and cellular assays.
Biochemical Inhibition Assay: AlphaScreen
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the proximity of two molecules. A donor bead and an acceptor bead are brought together through the interaction of a biotinylated acetylated histone peptide (bound to the streptavidin-coated donor bead) and a GST-tagged BRD4 bromodomain (bound to the anti-GST antibody-coated acceptor bead). Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor disrupts the BRD4-histone interaction, separating the beads and causing a loss of signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1 or this compound) in DMSO, followed by a final dilution in Assay Buffer.
-
Dilute recombinant GST-tagged BRD4(BD1) or BRD4(BD2) to the desired concentration in Assay Buffer.
-
Dilute a biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) in Assay Buffer.
-
Dilute Glutathione (GSH) Acceptor beads and Streptavidin Donor beads in Assay Buffer according to the manufacturer's instructions, under low-light conditions.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Add 2.5 µL of a master mix containing the biotinylated histone peptide and GST-BRD4 protein.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the diluted GSH Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the diluted Streptavidin Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Normalize the data to high (DMSO control) and low (no BRD4 protein) signal controls.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cellular Target Engagement: Chromatin Immunoprecipitation (ChIP)
Objective: To determine if the inhibitor displaces BRD4 from chromatin at specific gene promoters in a cellular context.
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. Cells are treated with the inhibitor, and then the protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequencing (ChIP-seq). A reduction in the amount of a specific DNA sequence (e.g., the MYC promoter) co-precipitated with BRD4 in inhibitor-treated cells compared to control cells indicates target engagement.
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., a human cancer cell line known to be sensitive to BET inhibitors) to the desired density.
-
Treat cells with the test inhibitor or DMSO vehicle for a specified time (e.g., 1-4 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Quantify the amount of a specific gene promoter (e.g., MYC) in the immunoprecipitated DNA by quantitative PCR (qPCR).
-
Normalize the results to the input chromatin and the IgG control.
-
Visualizing the Mechanism and Workflow
BRD4 Signaling Pathway and Inhibition
Experimental Workflow for Inhibitor Comparison
References
Validating Brd4-IN-2's Impact on MYC Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brd4-IN-2 with other notable BRD4 inhibitors, focusing on their effects on the expression of the proto-oncogene MYC. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of several oncogenes, including MYC. Its inhibition has emerged as a promising therapeutic strategy in various cancers. This document offers a detailed analysis of this compound and its alternatives, supported by experimental data and protocols to aid in the validation of its efficacy.
Mechanism of Action: BRD4 Inhibition and MYC Repression
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It binds to acetylated lysine residues on histones, particularly at super-enhancers, and recruits the positive transcription elongation factor b (P-TEFb) complex. This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation of target genes, including the potent oncogene MYC.
Small molecule inhibitors, such as this compound, competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, displacing it from chromatin. This prevents the recruitment of P-TEFb and subsequently leads to the transcriptional repression of MYC, resulting in decreased MYC mRNA and protein levels. This downregulation of MYC is a key mechanism through which BRD4 inhibitors exert their anti-proliferative effects in cancer cells.
Validating the Specificity of Brd4-IN-2: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a chemical probe is paramount to generating reliable data and developing effective therapeutics. This guide provides a comprehensive framework for validating the specificity of Brd4-IN-2, a putative inhibitor of the Bromodomain and Extra-Terminal (BET) family protein Brd4. We will compare its validation workflow with established Brd4 inhibitors and provide detailed experimental protocols for key assays.
Understanding Brd4 and the Importance of Specificity
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds to acetylated lysine residues on histones, playing a key role in the regulation of gene expression.[1][2] It is particularly important for the transcription of oncogenes like MYC, making it a prime target in cancer therapy.[1] Brd4 contains two tandem bromodomains, BD1 and BD2, which are the primary targets of small molecule inhibitors.[3][4]
Comparative Analysis of Brd4 Inhibitors
To contextualize the validation of this compound, it is useful to compare its (hypothetical) properties to well-characterized Brd4 inhibitors. The following table summarizes key performance metrics for some established compounds. The data for this compound is presented as a template for the expected outcomes of the validation experiments described below.
| Compound | Type | BRD4(BD1) IC50 (nM) | BRD4(BD2) IC50 (nM) | Selectivity Profile | Reference |
| This compound (Hypothetical) | Pan-BET Inhibitor | TBD | TBD | To be determined | N/A |
| (+)-JQ1 | Pan-BET Inhibitor | ~77 | ~150 | Pan-BET selective | |
| I-BET151 (GSK1210151A) | Pan-BET Inhibitor | 26 | 56 | Pan-BET selective | |
| PFI-1 | Pan-BET Inhibitor | 220 | 120 | Pan-BET selective | |
| OTX015 (Birabresib) | Pan-BET Inhibitor | 19-39 | 48-103 | Pan-BET selective | |
| ABBV-744 | BD2-Selective Inhibitor | >10,000 | 2.4 | >1000-fold selective for BD2 over BD1 |
TBD: To Be Determined through the experimental protocols outlined below.
Experimental Protocols for Specificity Validation
A multi-pronged approach is necessary to robustly validate the specificity of this compound. This involves biochemical assays to determine binding affinity and selectivity, cellular assays to confirm target engagement in a physiological context, and proteomic approaches for an unbiased view of protein interactions.
Biochemical Assays: Quantifying Binding Affinity and Selectivity
a) Competitive Binding Assay (AlphaScreen)
This assay measures the ability of a test compound to displace a known biotinylated ligand from the target protein. A decrease in the AlphaScreen signal indicates successful competition.
Protocol:
-
Reagents: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide (or a biotinylated known inhibitor like JQ1), Streptavidin-coated Donor beads, and anti-tag (e.g., anti-GST, anti-His) Acceptor beads.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Compound Preparation: Serially dilute this compound and comparator compounds (e.g., JQ1) in DMSO, followed by dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the BRD4 protein, biotinylated ligand, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
Bead Addition: Add the Donor and Acceptor beads and incubate in the dark for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays: Confirming Target Engagement
a) Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture: Culture cells (e.g., a human cancer cell line like MV4-11) to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound or a vehicle control (DMSO) at various concentrations for a specified time (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of BRD4 by Western blotting. A positive result is the presence of more soluble BRD4 at higher temperatures in the drug-treated samples compared to the vehicle control.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble BRD4 against the temperature to generate a melting curve. The shift in the melting temperature (Tm) indicates target engagement.
b) c-Myc Downregulation Assay (Western Blot)
Since BRD4 is a key regulator of MYC transcription, a potent and specific BRD4 inhibitor should lead to a decrease in c-Myc protein levels.
Protocol:
-
Cell Treatment: Treat a sensitive cell line (e.g., MV4-11) with increasing concentrations of this compound for a defined period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the c-Myc band intensity relative to the loading control confirms the on-target cellular activity of the inhibitor.
Proteomics: Unbiased Specificity Profiling
a) Quantitative Mass Spectrometry-based Proteomics
This unbiased approach can identify the direct and indirect cellular targets of a compound. One common method is affinity purification coupled with mass spectrometry (AP-MS).
Protocol:
-
Probe Synthesis: Synthesize a derivatized version of this compound with a linker and a reactive group for immobilization on beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Purification: Incubate the cell lysate with the immobilized this compound beads. As a control, also incubate the lysate with beads alone or with beads and an excess of free, non-immobilized this compound to compete for binders.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that specifically bind to the this compound probe. A specific inhibitor should primarily pull down BRD4 and its known interactors.
Visualizing Pathways and Workflows
To better understand the context and process of Brd4 inhibitor validation, the following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.
Caption: Brd4 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating Brd4 inhibitor specificity.
By following this structured approach, researchers can rigorously and objectively determine the specificity of this compound, ensuring its suitability as a chemical probe for studying Brd4 biology or as a lead compound for further therapeutic development.
References
- 1. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical epigenetic regulator in the transcription of inflammatory genes.[1][2] BRD4 acts as a scaffold, binding to acetylated histones and recruiting transcription factors, which in turn drives the expression of key pro-inflammatory cytokines and chemokines.[3][4] Consequently, inhibiting BRD4 has become a promising therapeutic strategy for a range of inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and sepsis.[5] Small molecule inhibitors that target the bromodomains of BRD4 prevent it from binding to chromatin, thereby downregulating the expression of inflammatory genes. This guide provides a comparative analysis of various BRD4 inhibitors, summarizing their anti-inflammatory efficacy with supporting experimental data and detailed protocols.
Mechanism of Action: BRD4 in Inflammatory Gene Expression
BRD4 plays a pivotal role in activating the transcription of genes regulated by key inflammatory signaling pathways, most notably the NF-κB pathway. Upon stimulation by inflammatory signals (e.g., TNF-α or lipopolysaccharide), transcription factors like NF-κB are activated and move to the nucleus. BRD4 then binds to acetylated histones at the promoter and enhancer regions of target genes, recruiting the positive transcription elongation factor b (p-TEFb) complex. This action leads to the phosphorylation of RNA Polymerase II, initiating rapid transcriptional elongation of pro-inflammatory genes such as IL-6, TNF-α, and various chemokines. BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and disrupting this entire transcriptional process, leading to a potent anti-inflammatory effect.
Comparative Efficacy of BRD4 Inhibitors
The anti-inflammatory potential of BRD4 inhibitors has been validated across numerous preclinical models. The tables below summarize quantitative data from studies evaluating different inhibitors, highlighting their potency and the experimental systems used.
Table 1: In Vitro Anti-Inflammatory Activity of BRD4 Inhibitors
| Inhibitor | Cell Model | Inflammatory Stimulus | Measured Marker(s) | Potency (IC₅₀) | Reference |
| JQ1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | SELE, VCAM-1, IL-6 mRNA | Not specified, but significant reduction observed | |
| RVX208 (Apabetalone) | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | SELE, VCAM-1, IL-6 mRNA | Not specified, but significant reduction observed | |
| ZL0590 (52) | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | CIG5 mRNA | 200 nM | |
| ZL0591 (53) | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | IL-6 mRNA | 220 nM | |
| Compound 5i | Not Specified (IL-6 Assay) | Not Specified | IL-6 | 0.83 µM | |
| PFI-1 | Not Specified (AlphaScreen Assay) | Not Specified | BRD4 Binding | 220 nM | |
| DW34 | Human Airway Epithelial A549 cells | TNF-α | IL-8 | Not specified, but effective suppression reported |
Table 2: In Vivo Anti-Inflammatory Activity of BRD4 Inhibitors
| Inhibitor | Animal Model | Disease/Inflammation Model | Key Outcomes | Reference |
| JQ1 | Mice | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Attenuated mechanical and thermal hyperalgesia; Reduced paw inflammation; Decreased expression of NLRP3, caspase-1, GSDMD-N, and IL-1β in the spinal cord. | |
| Compound 5i | Murine Skin | Phenylarsine Oxide (PAO)-induced cutaneous inflammation | Significantly decreased BRD4 expression and transcription of inflammatory genes Nlrp3, Nfe2l2, and Il6. | |
| ZL0420 | Mice | poly(I:C)-induced airway inflammation | Reduced mucosal H3K122Ac staining (a marker of BRD4 activity) to control levels. | |
| ZL0454 | Mice | poly(I:C)-induced airway inflammation | Reduced mucosal H3K122Ac staining to control levels; Blocked NF-κB activation in human IBD tissue explants. |
Experimental Protocols
The validation of BRD4 inhibitors relies on a set of standardized molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the research.
Cell Culture and Inflammatory Stimulation
-
Objective: To create an in vitro model of inflammation to test the efficacy of BRD4 inhibitors.
-
Methodology:
-
Cell Seeding: Human cells, such as Human Small Airway Epithelial Cells (hSAECs) or Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in appropriate media and seeded into multi-well plates.
-
Inhibitor Pre-treatment: Once cells reach a desired confluency (e.g., 70-80%), they are pre-treated with varying concentrations of a BRD4 inhibitor (or a vehicle control, like DMSO) for a specified period, often between 12 to 24 hours.
-
Inflammatory Challenge: An inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL) or poly(I:C) (e.g., 10 µg/mL), is added to the culture medium for a duration ranging from 4 to 72 hours to induce the expression of inflammatory genes.
-
Harvesting: After stimulation, cells are harvested for downstream analysis of RNA or protein expression.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of specific inflammatory genes.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template in a real-time PCR reaction with specific primers for target genes (e.g., IL6, TNFα, VCAM1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (2-ΔΔCt) method, comparing inhibitor-treated samples to the stimulated control group.
-
Western Blot Analysis
-
Objective: To detect and quantify the protein levels of inflammatory markers or signaling components.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., BRD4, phosphorylated-p65, NLRP3, Caspase-1). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP), and the signal is detected using a chemiluminescent substrate. Protein bands are visualized and quantified using an imaging system.
-
Animal Models of Inflammation
-
Objective: To evaluate the anti-inflammatory efficacy and therapeutic potential of BRD4 inhibitors in a living organism.
-
Methodology:
-
Model Induction: An inflammatory condition is induced in laboratory animals (typically mice). For example, inflammatory pain can be induced by injecting Complete Freund's Adjuvant (CFA) into the paw. Cutaneous inflammation can be induced by applying phenylarsine oxide (PAO) to the skin.
-
Inhibitor Administration: The BRD4 inhibitor is administered to the animals through a relevant route (e.g., intraperitoneal injection, oral gavage, or topical application) before or after the inflammatory challenge.
-
Assessment of Inflammation: The effects of the inhibitor are measured using various endpoints. This can include behavioral tests (e.g., measuring pain thresholds), physical observation (e.g., paw swelling), or histological analysis of tissues.
-
Molecular Analysis: Tissues from the site of inflammation (e.g., paw, skin, spinal cord) are collected for molecular analysis via qRT-PCR or Western blot to measure the expression of inflammatory mediators.
-
References
- 1. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rmdopen.bmj.com [rmdopen.bmj.com]
- 5. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Therapeutic Potential of BET Bromodomain Inhibitors: A Comparative Guide
A comprehensive analysis of prominent BET inhibitors, offering insights into their preclinical efficacy and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to aid in the evaluation of this promising class of epigenetic modulators.
While specific preclinical data for Brd4-IN-2 is not publicly available, this guide offers a comparative analysis of several well-characterized Bromodomain and Extra-Terminal (BET) inhibitors. The information presented is collated from numerous preclinical studies and is intended to serve as a valuable resource for researchers exploring the therapeutic potential of targeting BRD4.
Comparative Efficacy of BET Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several prominent BET inhibitors, providing a comparative overview of their potency and therapeutic effects in various cancer models.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| JQ1 | MV4-11 | Acute Myeloid Leukemia | 6.6 - 118 | [1] |
| MM1.S | Multiple Myeloma | 171 - 721 | [1] | |
| OTX-015 | KG1a, NOMO1 | Acute Myeloid Leukemia | Submicromolar | [2] |
| RS4-11, TOM1 | Acute Lymphoblastic Leukemia | Submicromolar | [2] | |
| B-cell Lymphoma | B-cell Lymphoma | Median: 240 | [3] | |
| I-BET762 | Prostate Cancer Cell Lines | Prostate Cancer | Potent Inhibition | |
| ABBV-744 | Various | Prostate Cancer, Acute Myeloid Leukemia | Low nanomolar | |
| AZD5153 | Hematologic Cell Lines | Hematologic Malignancies | Potent Inhibition | |
| HCC Cell Lines | Hepatocellular Carcinoma | See reference |
In Vivo Antitumor Activity
| Compound | Preclinical Model | Cancer Type | Notable In Vivo Effects | Reference |
| JQ1 | Patient-Derived Xenografts | Pancreatic Ductal Adenocarcinoma | Suppressed tumor growth | |
| Mouse Model | Thyroid Cancer | Prolonged survival, inhibited tumor growth | ||
| OTX-015 | B-cell Tumor Models | B-cell Lymphoma | Antitumor activity | |
| Pediatric Ependymoma Stem Cell Models | Ependymoma | Antitumor activity | ||
| I-BET762 | Mouse Models | Breast and Lung Cancer | Delayed tumor development | |
| Patient-Derived Tumor Model | Prostate Cancer | Reduction of tumor burden | ||
| AZD5153 | Xenograft Models | Hematologic Malignancies | Tumor stasis or regression | |
| Orthotopic and Subcutaneous Xenografts | Hepatocellular Carcinoma | Inhibited tumor growth |
Key Signaling Pathways and Mechanisms of Action
BET inhibitors exert their anti-cancer effects primarily by displacing BRD4 from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators. The diagrams below illustrate the central role of BRD4 in transcriptional regulation and the mechanism of its inhibition.
Figure 1. BRD4-mediated transcriptional activation and its inhibition.
This pathway highlights how BRD4, by binding to acetylated histones, recruits the P-TEFb complex, which in turn phosphorylates RNA Polymerase II to drive the transcription of oncogenes like c-Myc. BET inhibitors competitively bind to the bromodomains of BRD4, preventing its association with chromatin and thereby suppressing oncogenic transcription.
References
Brd4-IN-2: A Potent and Selective Ligand for the Second Bromodomain of BRD4
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of Brd4-IN-2 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins, making it a significant target in oncology and inflammatory diseases. Understanding the selective binding of inhibitors like this compound to the individual bromodomains is crucial for developing targeted therapeutics with improved efficacy and reduced off-target effects.
Comparative Binding Affinity of this compound
Experimental data demonstrates that this compound is a highly potent and selective inhibitor of the BD2 domain of BRD4. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, highlight a significant preference for BD2 over BD1.
| Compound | Target Domain | IC50 (nM) | Selectivity (BD1/BD2) |
| This compound | BRD4 BD1 | < 300 | > 600-fold |
| This compound | BRD4 BD2 | < 0.5 |
This data is derived from patent documentation (WO2021233371A1) and indicates a greater than 600-fold selectivity for the BD2 domain.
Experimental Protocols
The determination of IC50 values for inhibitors like this compound typically involves in vitro biochemical assays that measure the displacement of a known ligand from the target protein. Commonly employed methods include AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. While the specific protocol for this compound is proprietary, the following represents a generalized and widely accepted methodology for such determinations.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This assay measures the disruption of the interaction between a tagged BRD4 bromodomain and a biotinylated acetylated histone peptide.
Materials:
-
His-tagged recombinant human BRD4 BD1 or BD2 protein.
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).
-
This compound or other test compounds.
-
AlphaScreen Nickel Chelate Donor beads.
-
AlphaScreen Streptavidin Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
384-well white opaque microplates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Dilute the His-tagged BRD4 protein and the biotinylated histone peptide in assay buffer to their predetermined optimal concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the His-tagged BRD4 protein, and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the components to reach binding equilibrium.
-
Bead Addition: Add the AlphaScreen Donor and Acceptor beads to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead proximity and signal generation.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This assay measures the disruption of the FRET signal that occurs when a fluorescently labeled BRD4 bromodomain and a fluorescently labeled ligand are in close proximity.
Materials:
-
Europium-labeled BRD4 BD1 or BD2 protein (Donor).
-
Biotinylated acetylated histone peptide and APC-labeled streptavidin (Acceptor).
-
This compound or other test compounds.
-
TR-FRET Assay Buffer.
-
384-well black microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the test compound, the Europium-labeled BRD4 protein, and the biotinylated histone peptide/APC-streptavidin complex.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting this ratio against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Differential binding of this compound to BRD4 domains.
Caption: General workflow for IC50 determination.
A Head-to-Head Comparison of Novel Dual BRD4/Src Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of dual BRD4/Src inhibitors, with a focus on the recently developed compound HL403. This document outlines its performance against its parent single-target inhibitors, JQ1 and dasatinib, supported by experimental data and detailed protocols.
The simultaneous inhibition of both the bromodomain and extra-terminal domain (BET) protein BRD4 and the tyrosine kinase Src presents a promising therapeutic strategy in oncology. BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes like c-MYC, while Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, survival, and metastasis. Dual inhibition aims to achieve a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with single-agent therapies.
Introduction to Dual BRD4/Src Inhibition
The rationale for developing dual BRD4/Src inhibitors stems from the complementary roles these two proteins play in cancer progression. BRD4's role in transcriptional regulation of oncogenes and Src's involvement in aberrant signaling pathways make their combined inhibition a powerful strategy to attack cancer on multiple fronts. A notable example of this approach is the development of HL403, a dual inhibitor created by linking the pharmacophores of the well-established BRD4 inhibitor JQ1 and the Src inhibitor dasatinib.
Performance Comparison of HL403, JQ1, and Dasatinib
HL403 has demonstrated potent activity against both BRD4 and Src, showcasing the potential of a single molecule to effectively engage two distinct and critical cancer targets. The following tables summarize the key quantitative data for HL403 in comparison to its parent compounds.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) |
| HL403 | BRD4 | 133 [1][2] |
| Src | 4.5 [1][2] | |
| JQ1 | BRD4 | 77[3] |
| Dasatinib | Src | 0.5 - 0.8 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | Result |
| HL403 | MDA-MB-231 | Proliferation | Anti-proliferative activity | Potent anti-proliferative capabilities |
| MDA-MB-231 | Invasion Assay | Suppression of invasion | Effective suppression of cell invasion | |
| JQ1 | Various | Proliferation | IC50 values vary by cell line | Potent inhibitor of proliferation |
| Dasatinib | Various | Proliferation | IC50 values vary by cell line | Potent inhibitor of proliferation |
Table 3: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| HL403 | 70.7% |
| Combination (JQ1 + Dasatinib) | 54.0% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BRD4 Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of BRD4 to an acetylated histone peptide.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute recombinant GST-tagged BRD4, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and add to a 384-well plate.
-
Reaction Mixture: Add the GST-BRD4 and biotinylated histone peptide to the wells and incubate to allow for binding.
-
Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Subsequently, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Inhibition of the BRD4-histone interaction by the compound results in a decrease in the AlphaScreen signal.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Src Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of Src.
-
Reaction Setup: In a microplate, combine Src enzyme, a specific peptide substrate (e.g., poly(Glu,Tyr)), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with 32P-ATP and measuring radioactivity, or using luminescence-based ADP detection assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control for each inhibitor concentration. Plot the activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC50 value.
Western Blot for BRD4 and c-MYC
Western blotting is used to detect the levels of specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the inhibitor for a desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4 and c-MYC overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels of BRD4 and c-MYC.
In Vivo Xenograft Study
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of an inhibitor.
-
Cell Preparation: Culture and harvest cancer cells (e.g., MDA-MB-231). Resuspend a specific number of cells (e.g., 5 x 106) in a suitable medium, often mixed with Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers every few days to calculate tumor volume.
-
Treatment: When tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., HL403) or vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The development of dual BRD4/Src inhibitors like HL403 represents a significant advancement in the pursuit of more effective cancer therapies. The data presented herein demonstrates that HL403 is a potent dual inhibitor with superior in vivo efficacy compared to the combination of its parent compounds in a preclinical model of triple-negative breast cancer. This guide provides a foundational understanding of this new class of inhibitors and the experimental approaches required for their evaluation, serving as a valuable resource for researchers in the field of oncology drug discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
